3-ethenyl-1-methylpyrrolidin-3-ol
Description
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Properties
CAS No. |
1498466-50-4 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-ethenyl-1-methylpyrrolidin-3-ol
Abstract
Introduction
3-ethenyl-1-methylpyrrolidin-3-ol is a pyrrolidine derivative characterized by a tertiary amine, a tertiary alcohol, and a vinyl (ethenyl) group. These functional groups are significant in medicinal chemistry, influencing the molecule's polarity, basicity, and potential for further chemical modification. The tertiary amine imparts basic properties, making the molecule's ionization state pH-dependent, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
Currently, there is a notable absence of published experimental data for the quantitative basic properties of this compound. This guide aims to bridge this gap by:
-
Providing estimated physicochemical values derived from its saturated analog, 1-methylpyrrolidin-3-ol.
-
Presenting detailed, actionable protocols for the synthesis of the target compound.
-
Outlining standardized experimental procedures for the determination of its pKa and solubility.
This document is intended to serve as a foundational resource for researchers initiating studies on this compound or similar novel structures.
Estimated Physicochemical Properties
The properties of the saturated analog, 1-methylpyrrolidin-3-ol, serve as a baseline for estimating the properties of this compound. The primary structural difference is the substitution of a hydrogen atom at the 3-position with an ethenyl (vinyl) group.
Table 1: Comparison of Physicochemical Properties.
| Property | 1-methylpyrrolidin-3-ol (Analog) | This compound (Target) |
|---|---|---|
| Molecular Formula | C₅H₁₁NO[1][2][3][4][5] | C₇H₁₃NO |
| Molecular Weight | 101.15 g/mol [2][3][4][5] | 127.18 g/mol |
| pKa (Conjugate Acid) | A predicted pKa of 14.95 is available for the alcohol proton, not the basic amine.[1][2][3] | Estimated ~8.5 - 9.5 |
| Aqueous Solubility | Soluble in water.[1][6] | Expected to be moderately soluble in water. |
| Appearance | Colorless to pale yellow liquid/oil.[1][2] | Expected to be a liquid or low-melting solid. |
Basicity (pKa) Estimation
The basicity of the molecule is determined by the lone pair of electrons on the tertiary nitrogen atom. The pKa of the conjugate acid (R₃NH⁺) is a measure of this basicity. For typical acyclic tertiary amines, pKa values are in the range of 9-10.
The introduction of the ethenyl group at the C3 position is expected to have a minor electron-withdrawing inductive effect due to the sp² hybridization of the vinyl carbons, which are more electronegative than sp³ carbons.[7] This effect could slightly decrease the electron density on the nitrogen atom, making it a marginally weaker base compared to its saturated counterpart.[7][8][9][10][11] Therefore, the pKa of this compound is predicted to be slightly lower than that of a typical saturated tertiary amine, likely in the range of 8.5 to 9.5.
Solubility Estimation
1-methylpyrrolidin-3-ol is reported to be soluble in water.[1][6] The introduction of the two-carbon ethenyl group increases the molecule's hydrophobicity. While the polar tertiary amine and hydroxyl groups will still facilitate hydrogen bonding with water, the overall aqueous solubility of this compound is expected to be lower than that of its saturated analog but likely still in the moderately soluble range.
Synthesis of this compound
The most direct and reliable method for synthesizing the target tertiary alcohol is through the addition of a vinyl nucleophile to the corresponding ketone, 1-methylpyrrolidin-3-one. The Grignard reaction, using vinylmagnesium bromide, is a classic and effective approach for this transformation.[12][13]
Proposed Synthetic Protocol: Grignard Reaction
This protocol outlines the synthesis of this compound from the commercially available starting material 1-methylpyrrolidin-3-one.
Materials:
-
1-methylpyrrolidin-3-one
-
Vinylmagnesium bromide (typically 1.0 M solution in THF)[14][15]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for an inert gas. Flame-dry the glassware under vacuum and allow it to cool under a stream of nitrogen or argon.
-
Starting Material: Dissolve 1-methylpyrrolidin-3-one (1 equivalent) in anhydrous THF and add it to the reaction flask.
-
Grignard Addition: Cool the flask to 0 °C using an ice bath. Add vinylmagnesium bromide solution (1.1 to 1.5 equivalents) to the dropping funnel and add it dropwise to the stirred solution of the ketone over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting ketone.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. If two phases are not distinct, add more solvent (e.g., diethyl ether or ethyl acetate) and water. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols for Basic Property Determination
Once synthesized and purified, the basic properties of the compound can be determined using standard laboratory procedures.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds.[16][17][18] The procedure involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Materials:
-
Synthesized this compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-purity water (degassed)
-
Calibrated pH meter with a combination electrode
-
Automatic burette or precision manual burette
-
Stir plate and stir bar
-
Constant temperature bath
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 1-10 mM).
-
Initial Acidification: To ensure the amine is fully protonated at the start, add a known excess of standardized HCl to the sample solution.
-
Titration: Place the beaker in a constant temperature bath (e.g., 25 °C) on a stir plate and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For higher accuracy, a Gran plot or the first/second derivative of the titration curve can be used to precisely determine the equivalence point. The pKa is then calculated from the pH at the volume of titrant corresponding to 50% neutralization.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Solubility Determination by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[19] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.
Materials:
-
Synthesized this compound
-
Buffer solutions at various relevant pH values (e.g., pH 5.0, 7.4, 9.0)
-
Small glass vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid or liquid compound to a vial containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible to ensure saturation is possible.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot from the clear supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is required.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.
Caption: Workflow for determining aqueous solubility by the shake-flask method.
Conclusion
While direct experimental data for this compound is currently unavailable, this guide provides a robust framework for its scientific investigation. By leveraging data from the structural analog 1-methylpyrrolidin-3-ol, we can formulate reasoned hypotheses about its basicity and solubility. The detailed synthetic and analytical protocols provided herein offer a clear path for researchers to produce the compound and perform the necessary characterizations. The determination of these fundamental properties is a critical first step in the evaluation of this molecule for applications in drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. 1-Methyl-3-pyrrolidinol | 13220-33-2 [chemicalbook.com]
- 3. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]
- 4. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]
- 5. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nobleintermediates.com [nobleintermediates.com]
- 7. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic chemistry - Field Effect and it's effect on basicity on amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. savemyexams.com [savemyexams.com]
- 11. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. orgsyn.org [orgsyn.org]
- 16. enamine.net [enamine.net]
- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dissolutiontech.com [dissolutiontech.com]
Technical Guide: A Comprehensive Analysis of 1-Methylpyrrolidin-3-ol
Disclaimer: Publicly accessible scientific databases and chemical literature do not contain information on the specific compound "3-ethenyl-1-methylpyrrolidin-3-ol" as requested. This technical guide will instead provide a comprehensive overview of the closely related and well-characterized compound, 1-methylpyrrolidin-3-ol . The methodologies and data presented herein for 1-methylpyrrolidin-3-ol can serve as a valuable reference for researchers and scientists in the field of drug development and organic synthesis.
Chemical Structure and IUPAC Name
The core of 1-methylpyrrolidin-3-ol is a five-membered saturated heterocycle containing a nitrogen atom, known as a pyrrolidine ring. A methyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is substituted at position 3.
The standard IUPAC name for this compound is 1-methylpyrrolidin-3-ol . It is also known by several synonyms, including N-methyl-3-pyrrolidinol, 3-hydroxy-1-methylpyrrolidine, and 1-methyl-3-hydroxypyrrolidine.[1] The compound can exist as a racemic mixture of (R)- and (S)-enantiomers or as individual stereoisomers.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 1-methylpyrrolidin-3-ol is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.15 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid/oil | [3][4] |
| Density | 0.921 g/mL at 25 °C | [3] |
| Boiling Point | 50-52 °C at 1 mmHg | [3] |
| Refractive Index (n20/D) | 1.464 | [3] |
| Flash Point | 70-71 °C (158-159.8 °F) | [3] |
| Solubility | Soluble in water, alcohol, ether, and benzene. Slightly soluble in chloroform and methanol. | [3] |
Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and purity assessment of 1-methylpyrrolidin-3-ol.
¹H NMR (300 MHz, CDCl₃): δ 1.50-1.60 (m, 1H), 1.98-2.10 (m, 1H), 2.25 (s, 3H), 2.25-2.40 (m, 2H), 2.50-2.60 (m, 1H), 2.61-2.70 (m, 1H), 3.80 (brs, 1H), 4.20-4.30 (m, 1H).[5]
Experimental Protocols
The synthesis of 1-methylpyrrolidin-3-ol can be achieved through various synthetic routes. Below are detailed protocols for two common methods.
Synthesis from 1,4-Dichloro-2-butanol and Methylamine
This method involves the reaction of 1,4-dichloro-2-butanol with methylamine to form the pyrrolidine ring.
Materials:
-
40 wt% aqueous solution of methylamine
-
1,4-dichloro-2-butanol
-
Sodium hydroxide
-
Ethanol
-
Anhydrous magnesium sulfate
Procedure:
-
A 40 wt% aqueous solution of methylamine is charged into a four-necked flask and cooled to 10 °C in an ice-water bath.
-
1,4-dichloro-2-butanol is added dropwise while maintaining the temperature at 15 °C.[4][6]
-
The reaction mixture is then transferred to an autoclave, sealed, and heated to 120 °C with stirring for approximately 10 hours.[6]
-
After cooling to room temperature, sodium hydroxide is added to the reaction mixture.
-
The resulting mixture is filtered, and the filtrate is separated into aqueous and organic layers.
-
The organic layer is dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a crude oily liquid.
-
The final product, 1-methylpyrrolidin-3-ol, is obtained by vacuum distillation.[6]
Reductive Amination of 3-Hydroxypyrrolidine
This protocol describes the methylation of 3-hydroxypyrrolidine using formaldehyde and a reducing agent.
Materials:
-
(R)-3-hydroxypyrrolidine (for the synthesis of the (R)-enantiomer)
-
Tetrahydrofuran (THF)
-
Paraformaldehyde
-
90% Formic acid
-
10 N Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round bottom flask, (R)-3-hydroxypyrrolidine, tetrahydrofuran (THF), paraformaldehyde, and 90% formic acid are added sequentially.[5]
-
The reaction mixture is stirred under reflux for 5 hours until all solids have dissolved.[5]
-
The reaction system is then cooled to 0 °C, and the pH is adjusted to approximately 10 by the slow addition of a 10 N sodium hydroxide solution.[5]
-
The organic phase is separated and dried over anhydrous magnesium sulfate.[5]
-
After filtration to remove the desiccant, the solvent (THF) is removed by distillation under reduced pressure to afford the oily product, (R)-1-methyl-3-hydroxypyrrolidine.[5]
Signaling Pathways and Experimental Workflows
While 1-methylpyrrolidin-3-ol is primarily a synthetic intermediate, its derivatives are often designed to interact with specific biological pathways. For instance, it is a key building block for the synthesis of muscarinic acetylcholine receptor antagonists. The general workflow for the synthesis and characterization of 1-methylpyrrolidin-3-ol is depicted below.
Caption: A flowchart illustrating the general steps involved in the synthesis, purification, and characterization of 1-methylpyrrolidin-3-ol.
Logical Relationships in Synthetic Planning
The synthesis of derivatives of 1-methylpyrrolidin-3-ol often involves a logical progression from simple starting materials to the final target molecule. This can be visualized as a decision tree where each step introduces a new functional group or modifies the existing scaffold.
Caption: A diagram showing the logical progression from starting materials to various derivatives of 1-methylpyrrolidin-3-ol in a synthetic plan.
References
- 1. vivanls.com [vivanls.com]
- 2. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1-Methyl-3-pyrrolidinol | 13220-33-2 [chemicalbook.com]
- 5. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]
- 6. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
Unveiling 3-ethenyl-1-methylpyrrolidin-3-ol: A Technical Guide to Its Proposed Synthesis and Lineage
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the discovery and history of 3-ethenyl-1-methylpyrrolidin-3-ol. Initial comprehensive literature and patent searches indicate that this compound is not a previously synthesized or characterized compound. Consequently, this document outlines a proposed synthetic pathway for its preparation, grounded in established and reliable chemical transformations. The history of this target compound is therefore intrinsically linked to the history of its precursors and the logical synthetic steps conceived for its creation.
Introduction: The Absence of a History and a Proposed Future
This compound, a tertiary alcohol featuring a vinyl group, presents as a novel chemical entity. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds, suggesting potential applications in medicinal chemistry. The absence of prior art necessitates a reasoned, forward-looking approach to its synthesis. This guide details a plausible two-step synthetic route commencing from the known precursor, 1-methylpyrrolidin-3-ol. The proposed synthesis involves the oxidation of 1-methylpyrrolidin-3-ol to the corresponding ketone, 1-methylpyrrolidin-3-one, followed by a Grignard reaction with vinylmagnesium bromide to yield the target compound.
Proposed Synthetic Pathway
The proposed synthesis is a two-stage process:
-
Oxidation: Conversion of the secondary alcohol, 1-methylpyrrolidin-3-ol, to the ketone, 1-methylpyrrolidin-3-one.
-
Vinylation: Addition of a vinyl group to the ketone via a Grignard reaction to produce the target tertiary alcohol, this compound.
3-ethenyl-1-methylpyrrolidin-3-ol synthesis pathway from starting materials
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis pathway for 3-ethenyl-1-methylpyrrolidin-3-ol, a tertiary alcohol of interest in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from readily available starting materials, proceeding through key intermediates, and culminating in the target molecule. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.
Overview of the Synthesis Pathway
The synthesis of this compound is most effectively achieved through a three-step process:
-
Formation of the Pyrrolidine Ring: Synthesis of the precursor, 1-methyl-3-pyrrolidinol, from acyclic starting materials.
-
Oxidation: Conversion of 1-methyl-3-pyrrolidinol to the key intermediate, 1-methylpyrrolidin-3-one.
-
Grignard Reaction: Addition of a vinyl group to the ketone using a Grignard reagent to yield the final product, this compound.
This pathway is illustrated in the following workflow diagram:
Figure 1: Overall synthesis workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data where available.
Step 1: Synthesis of 1-Methyl-3-pyrrolidinol
Two primary routes for the synthesis of 1-methyl-3-pyrrolidinol are presented below, offering flexibility based on available starting materials and desired scale.
This method involves the cyclization of 1,4-dichloro-2-butanol with methylamine.
Experimental Protocol:
-
A 40 wt% aqueous solution of methylamine is cooled to 10°C in an ice-water bath in a suitable reaction vessel.
-
1,4-dichloro-2-butanol is added dropwise to the stirred methylamine solution, maintaining the temperature at or below 15°C.[1]
-
The reaction mixture is then transferred to a sealed autoclave and heated to 120°C under a pressure of 1.0 ± 0.1 MPa for approximately 10 hours, with continuous stirring. The reaction progress should be monitored by Gas Chromatography (GC) until the disappearance of the starting material.[1]
-
After cooling to room temperature, solid sodium hydroxide is added portion-wise to the reaction mixture. This will result in the release of methylamine gas and the precipitation of inorganic salts. The temperature should be maintained below 50°C during this addition.
-
The mixture is stirred for 1 hour, and the precipitated solids are removed by filtration.
-
The filtrate is allowed to separate into aqueous and organic layers. The organic layer is collected.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a crude oily liquid.
-
Purification by vacuum distillation affords colorless and transparent 1-methyl-3-pyrrolidinol.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1,4-Dichloro-2-butanol | [1] |
| Reagent | 40 wt% Methylamine (aq) | [1] |
| Yield | 64.8% | [1] |
| Purity (HPLC) | 99.3% | [1] |
This industrial-scale method involves the N-methylation of pyrrolidin-3-ol using formaldehyde and a reducing agent.[1][2]
Experimental Protocol:
-
To a solution of (3R)-pyrrolidin-3-ol (60.1 g) in methanol (300.0 g) is added 93% paraformaldehyde (23.4 g, 1.05 equivalents) and 5% platinum on carbon (3.7 g, hydrous).[1]
-
The mixture is reacted under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C for approximately 6 hours. The reaction is monitored by gas chromatography for the disappearance of the starting material.[1]
-
Upon completion, the platinum on carbon catalyst is removed by filtration and washed with methanol.
-
The combined filtrate and washings are concentrated under reduced pressure.
-
Toluene is added to the concentrate, and the mixture is again concentrated to give an oil.
-
The resulting oil is purified by distillation to yield (3R)-1-methylpyrrolidin-3-ol.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | (3R)-Pyrrolidin-3-ol | [1] |
| Reagents | Paraformaldehyde, H₂ | [1] |
| Catalyst | 5% Platinum on Carbon | [1] |
| Yield | 86-93% | [1] |
| Purity | 96.5-99.5% | [1] |
Step 2: Oxidation of 1-Methyl-3-pyrrolidinol to 1-Methylpyrrolidin-3-one
This step involves the oxidation of the secondary alcohol to a ketone. A common and efficient method for this transformation is Swern oxidation or a similar PCC (Pyridinium chlorochromate) or PDC (Pyridinium dichromate) oxidation.
Illustrative Experimental Protocol (Swern Oxidation):
-
A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane is added dropwise, followed by a solution of 1-methyl-3-pyrrolidinol in anhydrous dichloromethane.
-
The reaction mixture is stirred at -78°C for a specified time (typically 30-60 minutes).
-
Triethylamine is then added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford 1-methylpyrrolidin-3-one.
Step 3: Grignard Reaction of 1-Methylpyrrolidin-3-one with Vinylmagnesium Bromide
This final step introduces the ethenyl group at the C3 position of the pyrrolidine ring.
Experimental Protocol:
-
To a solution of 1-methylpyrrolidin-3-one in anhydrous tetrahydrofuran (THF) cooled to 0°C in an ice bath under an inert atmosphere, a solution of vinylmagnesium bromide (typically 1.0 M in THF) is added dropwise.
-
The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
The mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data:
Specific yield and detailed spectroscopic data for this compound were not explicitly found in the searched literature. The following are predicted characteristic spectroscopic data based on the structure.
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |
| 5.9-6.1 (m, 1H, -CH=CH₂) | |
| 5.2-5.4 (m, 2H, -CH=CH ₂) | |
| 4.0-4.2 (br s, 1H, -OH) | |
| 2.8-3.2 (m, 2H, pyrrolidine CH₂) | |
| 2.5-2.7 (m, 2H, pyrrolidine CH₂) | |
| 2.4 (s, 3H, N-CH₃) | |
| 1.8-2.1 (m, 2H, pyrrolidine CH₂) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |
| 142-144 (-C H=CH₂) | |
| 112-114 (-CH=C H₂) | |
| 75-77 (C-OH) | |
| 55-57 (pyrrolidine CH₂) | |
| 48-50 (pyrrolidine CH₂) | |
| 42-44 (N-CH₃) | |
| 35-37 (pyrrolidine CH₂) | |
| IR (thin film) | ν (cm⁻¹) |
| 3400-3300 (br, O-H stretch) | |
| 3080 (C-H stretch, vinyl) | |
| 2950-2800 (C-H stretch, alkyl) | |
| 1640 (C=C stretch, vinyl) | |
| 1100 (C-O stretch) | |
| MS (EI) | m/z |
| 127 (M⁺) | |
| 112 (M⁺ - CH₃) | |
| 98 (M⁺ - C₂H₃) | |
| 70 | |
| 57 |
Logical Relationships and Pathways
The following diagrams illustrate the key chemical transformations in the synthesis pathway.
Figure 2: Synthesis of 1-Methyl-3-pyrrolidinol via Route A.
Figure 3: Synthesis of 1-Methyl-3-pyrrolidinol via Route B.
Figure 4: Oxidation of 1-Methyl-3-pyrrolidinol.
Figure 5: Grignard reaction to form the final product.
Conclusion
This technical guide outlines a robust and versatile pathway for the synthesis of this compound. The presented methodologies, based on established chemical principles, provide a solid framework for the production of this compound in a laboratory setting. While specific quantitative data for the final product requires empirical determination, the detailed protocols for the synthesis of the key intermediates offer a clear and actionable route for researchers and drug development professionals. The provided diagrams visually summarize the synthesis logic, aiding in the planning and execution of this multi-step process.
References
An In-depth Technical Guide on the Potential Mechanism of Action of 3-ethenyl-1-methylpyrrolidin-3-ol based on Structurally Related Compounds
Disclaimer: Publicly available scientific literature and databases lack specific information regarding the mechanism of action and biological activity of 3-ethenyl-1-methylpyrrolidin-3-ol. This guide, therefore, provides an in-depth analysis of structurally related compounds containing the 1-methylpyrrolidin-3-ol scaffold to offer insights into potential biological activities and mechanisms of action. The information presented herein is based on published research on analogous compounds and should be considered as a predictive guide for research and drug development professionals.
Introduction
The 1-methylpyrrolidin-3-ol moiety is a versatile scaffold found in a variety of biologically active compounds. Its structural features, including a tertiary amine and a hydroxyl group, allow for diverse chemical modifications, making it an attractive starting point in drug discovery. This guide focuses on the biological activities of derivatives of 1-methylpyrrolidin-3-ol, with a particular emphasis on a series of β-caryophyllene derivatives that have demonstrated potential as anti-cancer agents. By examining the mechanism of action of these related compounds, we can infer potential pathways and biological targets for novel compounds such as this compound.
Structurally Related Compounds and their Biological Activities
The 1-methylpyrrolidin-3-ol scaffold has been incorporated into molecules targeting a range of biological processes, including:
-
Anti-cancer agents: Derivatives of the natural product β-caryophyllene incorporating a 1-methylpyrrolidin-3-ol moiety have been synthesized and evaluated for their anti-cancer properties.[1][2]
-
Antimalarial agents: The 1-methylpyrrolidin-3-ol group has been used in the development of inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a key enzyme in the life cycle of the malaria parasite.[3]
-
PI3Kδ inhibitors: The scaffold has been utilized in the design of selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target for inflammatory diseases and hematological malignancies.[4]
-
DNA methyltransferase inhibitors: (R)-1-Methyl-3-pyrrolidinol serves as a synthetic intermediate for creating analogs of S-adenosyl-L-homocysteine (SAH) that act as DNA methyltransferase inhibitors.[5]
This guide will now focus on the anti-cancer β-caryophyllene derivatives due to the availability of detailed mechanistic data.
Case Study: β-Caryophyllene Derivatives Incorporating the 1-Methylpyrrolidin-3-ol Moiety
A recent study focused on the design, synthesis, and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents.[1][2] One of the lead compounds from this study, AC-7 , incorporates the (S)-1-methylpyrrolidin-3-ol moiety.
Quantitative Data
The anti-proliferative activity of AC-7 was evaluated against various human cancer cell lines. The following table summarizes the key quantitative data.
| Compound | Cell Line | IC50 (μM) | Selectivity Index (SI) |
| AC-7 | HT-29 (colorectal cancer) | 3.09 | 6.1 |
| 5-Fluorouracil | HT-29 (colorectal cancer) | 3.63 | 0.4 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index (SI): A ratio of the toxic concentration to the effective concentration of a compound.
Mechanism of Action
The proposed mechanism of action for AC-7 in colorectal cancer cells involves the induction of apoptosis through a Reactive Oxygen Species (ROS)-mediated pathway.[1][2] The key events in this proposed mechanism are:
-
Induction of Cell Cycle Arrest: AC-7 was found to cause cell cycle arrest at the G0/G1 phase in HT-29 cells.[1][2]
-
Accumulation of Reactive Oxygen Species (ROS): The compound significantly enhanced the accumulation of ROS within the cancer cells.[1][2]
-
Modulation of Key Signaling Pathways: The increase in ROS levels leads to the modulation of several cancer-related signaling pathways:
-
DNA Damage: Increased ROS can lead to DNA damage, a key trigger for apoptosis.[1]
-
Apoptosis and Autophagy: AC-7 was shown to promote both apoptosis (programmed cell death) and autophagy.[1][2]
-
NF-κB Pathway Activation: The study suggests an activation of the NF-κB pathway.[1]
-
PI3K/Akt/mTOR Pathway Suppression: AC-7 was found to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1][2]
-
Experimental Protocols
The following is a summary of the key experimental protocols used to elucidate the mechanism of action of AC-7:
-
Cell Viability Assay: The anti-proliferative effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human colorectal cancer cell lines (such as HT-29) and normal human colon epithelial cells were treated with various concentrations of the compounds for a specified period. The absorbance was then measured to determine cell viability and calculate the IC50 values.
-
Cell Cycle Analysis: HT-29 cells were treated with the compound of interest. After treatment, the cells were harvested, fixed, and stained with propidium iodide (PI). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
ROS Detection: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells were treated with the compound, followed by incubation with DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, was then measured using a fluorescence microscope or a microplate reader.
-
Western Blot Analysis: To investigate the effect of the compound on signaling pathways, the protein expression levels of key signaling molecules (e.g., proteins involved in the PI3K/Akt/mTOR and NF-κB pathways, and markers of apoptosis) were analyzed by Western blotting. Cells were treated with the compound, and total protein was extracted. The proteins were then separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Visualizations
Signaling Pathway of AC-7
Caption: Proposed signaling pathway of AC-7 in colorectal cancer cells.
Experimental Workflow for Mechanism of Action Studies
Caption: General experimental workflow for elucidating the mechanism of action.
Conclusion
While direct experimental data on this compound is not available, the extensive research on compounds containing the 1-methylpyrrolidin-3-ol scaffold provides a strong foundation for predicting its potential biological activities. The case study of β-caryophyllene derivative AC-7 highlights that this moiety can be a key component of molecules that induce cancer cell death through complex signaling pathways involving ROS-mediated apoptosis and the modulation of critical cell survival pathways. Researchers and drug development professionals investigating novel compounds like this compound may consider exploring similar mechanisms of action and biological targets. The provided experimental protocols and workflows can serve as a template for the biological evaluation of such new chemical entities.
References
- 1. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. celonpharma.com [celonpharma.com]
- 5. cymitquimica.com [cymitquimica.com]
3-ethenyl-1-methylpyrrolidin-3-ol potential pharmacological effects
An In-depth Technical Guide on the Potential Pharmacological Effects of 3-ethenyl-1-methylpyrrolidin-3-ol
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, there is a notable absence of published scientific literature and pharmacological data specifically for the compound this compound. Therefore, this document cannot provide quantitative data, established experimental protocols, or validated signaling pathways for this specific molecule. The following guide offers a comprehensive overview of the known pharmacological activities of the broader class of pyrrolidine derivatives to inform potential research directions and hypotheses for this compound. The information presented is based on related compounds and should be treated as a theoretical framework for initial investigation, not as established data for the compound .
Introduction to the Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and synthetic compounds of biological interest. Its stereochemical properties and synthetic tractability have made it a privileged scaffold in medicinal chemistry. Derivatives of pyrrolidine have been shown to exhibit a wide spectrum of pharmacological activities, making this chemical class a fertile ground for drug discovery.
Potential Pharmacological Profiles of Pyrrolidine Derivatives
Based on extensive research into various substituted pyrrolidines, several key areas of pharmacological activity have been identified. The unique structural features of this compound—specifically the tertiary alcohol, the N-methyl group, and the vinyl (ethenyl) group at the 3-position—will ultimately determine its specific biological profile. The following sections outline potential activities based on its broader chemical family.
Central Nervous System (CNS) Activity
The pyrrolidine core is a prominent feature in many CNS-active agents.
-
Muscarinic Receptor Modulation: Numerous pyrrolidine-based compounds act as agonists or antagonists of muscarinic acetylcholine receptors (M1-M5).[1][2][3][4][5] These receptors are implicated in cognitive function, memory, and the pathophysiology of Alzheimer's disease and schizophrenia. The nitrogen atom in the pyrrolidine ring is often crucial for interaction with the receptor's binding pocket.
-
Neuroprotection: Certain derivatives have demonstrated neuroprotective effects in models of neuronal damage and oxidative stress.[6][7]
-
Cognitive Enhancement: The pyrrolidone scaffold, closely related to pyrrolidine, is the basis for the racetam class of nootropics, which are known to improve cognitive function.[8]
Anticancer and Antiproliferative Effects
The pyrrolidine moiety has been incorporated into numerous compounds with demonstrated anticancer activity.
-
Enzyme Inhibition: Pyrrolidine derivatives have been designed to inhibit various enzymes crucial for cancer cell survival and proliferation, such as aromatase and dihydrofolate reductase.[9][10]
-
Cytotoxicity: A wide range of synthetic pyrrolidines have shown potent cytotoxic effects against various human cancer cell lines.[10][11][12]
Antimicrobial and Antifungal Activity
The pyrrolidine ring is a versatile scaffold for the development of novel antimicrobial agents.
-
Enzyme Inhibition: Some derivatives have been found to inhibit essential bacterial enzymes like penicillin-binding proteins (PBPs).[13]
-
Broad-Spectrum Activity: Various substituted pyrrolidines have demonstrated activity against a range of pathogenic bacteria and fungi.[14][15]
Anti-inflammatory and Analgesic Properties
-
Certain pyrrolidine derivatives have been reported to possess anti-inflammatory and analgesic effects, which may be mediated through the inhibition of pathways involved in pain and inflammation.[16]
Postulated Structure-Activity Relationships (SAR)
While no specific SAR data exists for this compound, general principles from related molecules can inform hypotheses:
-
The N-methyl group: This feature often influences a compound's basicity, solubility, and ability to cross the blood-brain barrier. It can be critical for interactions with certain receptors.
-
The 3-hydroxy group: The tertiary alcohol can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in a receptor's active site.
-
The 3-ethenyl (vinyl) group: This unsaturated moiety is a key structural feature. It can participate in hydrophobic interactions or potentially act as a reactive handle for covalent binding, depending on the biological target. Its presence differentiates this molecule from the more studied 3-hydroxypyrrolidines.
Proposed Initial Research Workflow
Given the lack of data, a systematic investigation of this compound would be required to elucidate its pharmacological profile. The following workflow is proposed.
Caption: A proposed workflow for the initial pharmacological investigation of a novel compound.
Hypothetical Signaling Pathway Involvement
Should initial screening reveal activity at a specific G-protein coupled receptor (GPCR), for example, a muscarinic receptor, the subsequent investigation would involve delineating the downstream signaling cascade.
Caption: A hypothetical Gq-coupled signaling pathway potentially modulated by a muscarinic agonist.
Conclusion
While the specific pharmacological effects of this compound are currently unknown, the rich pharmacology of the broader pyrrolidine class of compounds suggests that it is a molecule of significant interest for further investigation. Its potential to interact with key biological targets, particularly within the central nervous system, warrants a systematic evaluation. The research community is encouraged to pursue the synthesis and biological testing of this novel compound to uncover its therapeutic potential. Any future development of a detailed technical guide will be contingent on the public dissemination of such primary research data.
References
- 1. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of m3 muscarinic acetylcholine receptors by local anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antioxidant-properties-neuroprotective-effects-and-in-vitro-safety-evaluation-of-new-pyrrole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke [mdpi.com]
- 9. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 3-Ethenyl-1-methylpyrrolidin-3-ol
Disclaimer: Publicly available scientific literature lacks specific solubility and stability data for 3-ethenyl-1-methylpyrrolidin-3-ol. This guide utilizes data for the closely related structural analog, 1-methyl-3-pyrrolidinol , to provide a representative technical overview. The experimental protocols and potential degradation pathways described herein are based on this analog and established principles for similar chemical entities.
Introduction
This compound is a tertiary alcohol containing a pyrrolidine ring, a functional group of significant interest in medicinal chemistry and drug discovery. The pyrrolidine moiety can enhance aqueous solubility and offers a three-dimensional structure that can be advantageous for biological target interaction. Understanding the solubility and stability of this compound is critical for its potential development as a therapeutic agent, influencing formulation, storage, and in vivo disposition. This document provides a comprehensive guide to the solubility and stability of the model compound, 1-methyl-3-pyrrolidinol, to serve as a foundational resource for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Analog: 1-Methyl-3-pyrrolidinol
A summary of the known physicochemical properties of 1-methyl-3-pyrrolidinol is presented below.
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 181-182 °C |
| Density | 0.993 g/mL at 25 °C |
| Flash Point | 88.9 °C (closed cup) |
| pKa | 14.95 ± 0.20 (Predicted) |
Solubility Profile
The solubility of a compound is a critical determinant of its absorption and bioavailability. Based on available data for the analog, 1-methyl-3-pyrrolidinol exhibits favorable solubility in a range of solvents.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of 1-methyl-3-pyrrolidinol in various solvents.
| Solvent | Solubility |
| Water | Very soluble / Miscible |
| Ethanol | Soluble |
| Methanol | Soluble |
| Chloroform | Slightly Soluble |
| Ether | Soluble |
| Benzene | Soluble |
The high water solubility is attributed to the presence of the polar hydroxyl group and the nitrogen atom in the pyrrolidine ring, which can participate in hydrogen bonding.
Experimental Protocol for Solubility Determination
A standard experimental protocol to quantitatively determine the thermodynamic solubility of a compound like this compound in various solvents is the shake-flask method.
Objective: To determine the equilibrium solubility of the test compound in various solvents at a specified temperature.
Materials:
-
Test compound (this compound)
-
Solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the test compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let undissolved particles settle.
-
Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
Stability Studies
Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life, storage conditions, and potential degradation products.
Potential Degradation Pathways
Based on the structure of this compound and general knowledge of related compounds, several degradation pathways can be anticipated:
-
Oxidation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide derivative.
-
Dehydration: As a tertiary alcohol, the compound may undergo dehydration, particularly under acidic conditions, to form an alkene.
-
Polymerization: The ethenyl (vinyl) group may be susceptible to polymerization, especially in the presence of light, heat, or radical initiators.
-
pH-dependent hydrolysis: While the core structure is generally stable, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation.
Summary of Stability Data for Analog (1-Methyl-3-pyrrolidinol)
The following table summarizes the known stability characteristics of 1-methyl-3-pyrrolidinol.
| Condition | Stability Profile |
| Thermal | Stable at room temperature.[1][2] Decomposition reported above 150°C.[3] |
| pH | Susceptible to pH-dependent degradation.[4] Enhanced stability of related compounds at pH 4.0-5.0 has been noted. |
| Oxidative | The tertiary amine is a potential site for oxidation.[4] |
| Photostability | Susceptible to UV-induced degradation.[3] |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.
Objective: To investigate the stability of the test compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
Test compound (this compound)
-
Solutions of 0.1 N HCl, 0.1 N NaOH, and water
-
3% Hydrogen peroxide solution
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products
-
Photostability chamber
-
Temperature-controlled ovens
Procedure:
-
Hydrolytic Stability:
-
Prepare solutions of the test compound in 0.1 N HCl, 0.1 N NaOH, and water.
-
Store the solutions at an elevated temperature (e.g., 60°C) for a specified period.
-
At various time points, withdraw samples, neutralize if necessary, and analyze by HPLC-PDA-MS.
-
-
Oxidative Stability:
-
Prepare a solution of the test compound in a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature for a specified period.
-
Analyze samples at different time points by HPLC-PDA-MS.
-
-
Photostability:
-
Expose a solution of the test compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Maintain a control sample in the dark.
-
Analyze both the light-exposed and dark control samples by HPLC-PDA-MS.
-
-
Thermal Stability:
-
Expose the solid test compound to elevated temperatures (e.g., 60°C, 80°C) for a specified period.
-
Analyze the samples at different time points by dissolving them in a suitable solvent and analyzing by HPLC-PDA-MS.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
Use the PDA detector to assess peak purity.
-
Use the MS detector to obtain mass-to-charge ratios of the degradation products to aid in their identification.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, the information on its close structural analog, 1-methyl-3-pyrrolidinol, provides valuable insights into its likely solubility and stability characteristics. The analog exhibits good solubility in aqueous and common organic solvents, a property that is often desirable for drug candidates. Stability assessments suggest that the compound is reasonably stable under standard conditions but may be susceptible to oxidation, dehydration, and photodegradation. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of the solubility and stability of this compound, which is essential for its further development. It is strongly recommended that these studies be conducted to generate specific data for the compound of interest.
References
Theoretical and Computational Investigations of 3-ethenyl-1-methylpyrrolidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to the study of 3-ethenyl-1-methylpyrrolidin-3-ol, a novel pyrrolidine derivative. While specific experimental and computational data for this molecule are not yet available in published literature, this document outlines the established in silico approaches used for analogous compounds. By presenting these methodologies, this guide serves as a roadmap for future research into the physicochemical properties, reactivity, and potential biological activity of this and related molecules.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Computational studies, such as Density Functional Theory (DFT) and molecular docking, are crucial in modern drug discovery for predicting molecular properties and interaction with biological targets, thereby accelerating the development of new therapeutics.[2][3]
Molecular Structure and Properties: A DFT Approach
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules.[4] A typical starting point for the theoretical analysis of a novel compound like this compound would be geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-31G(d,p).[5]
Experimental Protocol: DFT Geometry Optimization and Property Calculation
-
Initial Structure Generation: The 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a DFT method, for example, at the B3LYP/6-31G(d,p) level of theory in the gas phase or with a solvent model.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculation: From the optimized geometry, various molecular properties are calculated, including bond lengths, bond angles, dihedral angles, and electronic properties such as Mulliken atomic charges.[6][7]
Below is a table of hypothetical calculated geometric and electronic parameters for this compound, based on typical values for similar chemical motifs.
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C-O (hydroxyl) | 1.425 | |
| C-N (ring) | 1.470 | |
| C=C (ethenyl) | 1.335 | |
| **Bond Angles (°) ** | ||
| C-O-H | 109.5 | |
| C-N-C (ring) | 112.0 | |
| C-C=C (ethenyl) | 121.0 | |
| Mulliken Atomic Charges (e) | ||
| O (hydroxyl) | -0.65 | |
| N (pyrrolidine) | -0.45 | |
| C (hydroxyl-bearing) | +0.35 |
Chemical Reactivity and Bonding Analysis: QTAIM
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to understand chemical bonding and reactivity.[8] QTAIM analysis partitions a molecule into atomic basins and identifies critical points in the electron density that characterize bonding interactions.[9][10]
Experimental Protocol: QTAIM Analysis
-
Wavefunction Generation: A high-quality wavefunction file (e.g., .wfn or .wfx) is generated from a single-point DFT calculation on the optimized geometry. This requires the output=wfn keyword in a Gaussian input file, for instance.[10]
-
Topological Analysis: The wavefunction file is analyzed using specialized software such as AIMAll or Multiwfn.[8][11] The software locates critical points in the electron density.
-
Bond Path Identification: Bond Critical Points (BCPs) are of particular interest as they indicate the presence of a chemical bond. The properties of the electron density at these points (e.g., density value, Laplacian) reveal the nature of the bond (e.g., covalent vs. ionic).[10]
-
Atomic Property Calculation: The analysis integrates electron density over the atomic basins to calculate atomic properties like QTAIM charges and delocalization indices.[10]
| QTAIM Parameter | Bond Investigated (Hypothetical) | Calculated Value (a.u.) | Interpretation |
| Electron Density (ρ) at BCP | C-O (hydroxyl) | 0.25 | Indicates significant covalent character. |
| Laplacian (∇²ρ) at BCP | C-O (hydroxyl) | -0.50 | Negative value is typical for covalent bonds. |
| Delocalization Index (δ) | N, O | 0.05 | Suggests minimal electron sharing between N and O. |
Potential Biological Activity: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In drug discovery, this is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.[3][13] For a novel pyrrolidine derivative, potential targets could include receptors or enzymes where similar scaffolds have shown activity.[12][14]
Experimental Protocol: Molecular Docking
-
Target and Ligand Preparation: A high-resolution 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand (this compound) is prepared as described in the DFT protocol.
-
Docking Simulation: Software such as AutoDock or Glide is used to perform the docking.[12] The ligand is placed in various positions and orientations within the defined binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose.
-
Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues are examined.[2] The binding energy is a key quantitative output.[3]
| Target Protein (Example) | Ligand | Binding Energy (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |
| Acetylcholinesterase | This compound | -7.5 | TYR334, TRP84, HIS440 |
| A Generic Kinase | This compound | -8.2 | LEU248, VAL189, ASP290 |
Visualizing Computational Workflows
To clarify the relationships between these computational methodologies, the following diagrams illustrate the typical workflows.
Caption: Workflow for DFT calculations.
Caption: Workflow for QTAIM analysis.
Caption: Workflow for molecular docking studies.
Synthesis of Pyrrolidine Derivatives
While this guide focuses on theoretical studies, it is important to note that the synthesis of related 3-substituted pyrrolidines has been reported. For instance, palladium-catalyzed hydroarylation of pyrrolines offers a route to 3-aryl pyrrolidines.[1][15][16] A general procedure for such a reaction is provided below as a reference for the potential synthesis of precursors or analogues of this compound.
General Experimental Protocol: Palladium-Catalyzed Hydroarylation [15]
-
Reaction Setup: To a microwave vial, add PdCl2 (e.g., 0.04 eq.), a phosphine ligand such as P(o-Tol)3 (e.g., 0.06 eq.), the arylating agent, and the pyrroline substrate.
-
Solvent and Base: Add a suitable solvent (e.g., N,N-dimethylpiperazine).
-
Reaction Conditions: The vial is sealed and heated under microwave irradiation or conventional heating until the reaction is complete, as monitored by TLC or GC-MS.
-
Workup and Purification: The reaction mixture is cooled, diluted with a suitable solvent, and washed. The organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield the 3-substituted pyrrolidine.[15]
Conclusion
The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. From determining its stable conformation and electronic properties using DFT, to analyzing its chemical bonds through QTAIM, and predicting its potential bioactivity via molecular docking, these in silico techniques are indispensable tools in modern chemical and pharmaceutical research. The presented protocols and workflows serve as a foundational reference for researchers embarking on the study of this and other novel heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of pyrrolizidine alkaloids and flavonoid glycosides through HR-LCMS/MS analysis, biological screening, DFT and molecular docking studies on <i>Heliotropium dasycarpum</i> Ledeb. - Arabian Journal of Chemistry [arabjchem.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Method for Calculating Atomic Charges of Peptides and Proteins from Electronic Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 7. Mulliken [cup.uni-muenchen.de]
- 8. m.youtube.com [m.youtube.com]
- 9. scm.com [scm.com]
- 10. joaquinbarroso.com [joaquinbarroso.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
3-ethenyl-1-methylpyrrolidin-3-ol literature review and background
An In-depth Technical Guide to 1-Methyl-3-pyrrolidinol
Disclaimer: A comprehensive literature search for "3-ethenyl-1-methylpyrrolidin-3-ol" did not yield any specific information on its synthesis, properties, or biological activity. This document provides a detailed review of the closely related and structurally similar compound, 1-methyl-3-pyrrolidinol , for which a significant body of literature is available. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to 1-Methyl-3-pyrrolidinol
1-Methyl-3-pyrrolidinol, also known as N-methyl-3-pyrrolidinol, is a heterocyclic organic compound. It exists as a racemic mixture and as two distinct enantiomers, (R)-(-)-1-methyl-3-pyrrolidinol and (S)-(+)-1-methyl-3-pyrrolidinol. This compound serves as a crucial building block and intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its utility is particularly noted in the preparation of novel anticholinergic drugs.[2] The pyrrolidinol scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[3]
Quantitative Data
Chemical and Physical Properties
The chemical and physical properties of 1-methyl-3-pyrrolidinol and its enantiomers are summarized in the table below.
| Property | Racemic 1-Methyl-3-pyrrolidinol | (R)-(-)-1-Methyl-3-pyrrolidinol | (S)-(+)-1-Methyl-3-pyrrolidinol | Reference(s) |
| CAS Number | 13220-33-2 | 104641-60-3 | 104641-59-0 | [4][5][6] |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO | [4][5][6] |
| Molecular Weight | 101.15 g/mol | 101.15 g/mol | 101.15 g/mol | [4][5][6] |
| Appearance | Clear colorless to pale yellow liquid | Colorless to light orange to yellow liquid | - | [2][7] |
| Boiling Point | 50-52 °C @ 1 mmHg | 50-52 °C @ 1 mmHg | 181-182 °C | [2][8][9] |
| Density | 0.921 g/mL at 25 °C | 0.921 g/mL at 25 °C | 0.993 g/mL at 25 °C | [2][8][9] |
| Refractive Index (n²⁰/D) | 1.464 | 1.464 | 1.466 | [2][8][9] |
| Optical Activity ([α]²⁰/D) | - | -7° (c=1% in chloroform) | +6° (c=1 in chloroform) | [9][10] |
| Flash Point | 70 °C (159 °F) | 70 °C (158 °F) | 88.9 °C (192 °F) | [8][9][10] |
| Purity | ≥95% | ≥98% | 95% | [1][9] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-methyl-3-pyrrolidinol.
| Spectrum Type | Data Availability | Reference(s) |
| ¹H NMR | Available | [10] |
| ¹³C NMR | Available | [10] |
| Mass Spectrum (EI) | Available | [1] |
| FTIR | Available | [5] |
Experimental Protocols: Synthesis of 1-Methyl-3-pyrrolidinol
Several synthetic routes for the preparation of 1-methyl-3-pyrrolidinol have been reported. The following sections detail the experimental protocols for some of the key methods.
Method 1: Synthesis from 1,4-Dichloro-2-butanol and Methylamine
This method involves the cyclization of 1,4-dichloro-2-butanol with methylamine.[2][11]
Protocol:
-
A 40 wt% aqueous solution of methylamine (250 g) is charged into a 500 mL four-necked flask and cooled to 10 °C in an ice-water bath.[8]
-
While stirring, 1,4-dichloro-2-butanol (102 g) is added dropwise, maintaining the temperature below 15 °C. The addition takes approximately 15 minutes.[8]
-
The reaction mixture is then transferred to a 500 mL autoclave. The autoclave is sealed and the pressure is adjusted to 1.0 ± 0.1 MPa.[8]
-
The mixture is heated to 120 °C and stirred for about 10 hours. The reaction progress is monitored by Gas Chromatography (GC) until the disappearance of the starting material.[8]
-
After the reaction is complete, the mixture is cooled to room temperature.[11]
-
Sodium hydroxide (110 g) is added in batches, which leads to the release of a large amount of methylamine gas. The temperature is controlled to stay below 50 °C. A significant amount of white solid precipitates.[8]
-
The mixture is stirred for 1 hour and then filtered.[11]
-
The filtrate is allowed to separate into layers. The upper organic phase is treated with ethanol (100 mL) and anhydrous magnesium sulfate (18 g) and stirred for 2-3 hours.[11]
-
The mixture is filtered again, and the filtrate is concentrated under reduced pressure to yield a yellow, transparent, oily liquid.[11]
-
The crude product is purified by vacuum distillation to obtain colorless and transparent 1-methyl-3-pyrrolidinol.[11]
Yield: 64.8% Purity: 99.3% (HPLC)[11]
Caption: Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-Dichloro-2-butanol.
Method 2: Synthesis from Malic Acid and Methylamine
This is a multi-step synthesis that starts from malic acid and involves a ring-closure reaction followed by reduction.[8]
Protocol:
Step 1: Synthesis of the Intermediate Compound III
-
Malic acid (compound I) and a 40% aqueous solution of methylamine (compound II) are added to a suitable solvent such as chlorobenzene or xylene in a reaction vessel.[8]
-
The mixture is stirred at 15 °C for 30 minutes.[8]
-
The reaction is then heated to reflux, and a water separation reaction is carried out for 10-14 hours.[8]
-
After cooling, the solvent is removed by concentration, and a second solvent is added for recrystallization to obtain the intermediate compound III.[8]
Step 2: Reduction to 1-Methyl-3-pyrrolidinol
-
A reducing agent (e.g., sodium borohydride, potassium borohydride) and tetrahydrofuran are added to a reaction vessel under an inert atmosphere and cooled.[8]
-
Dimethyl sulfate is added dropwise, followed by a heat preservation reaction.[8]
-
A mixed solution of the intermediate compound III, trimethyl borate, and tetrahydrofuran is then added dropwise.[8]
-
The reaction is carried out with temperature control to yield 1-methyl-3-pyrrolidinol.[8]
Caption: Multi-step synthesis of 1-Methyl-3-pyrrolidinol from Malic Acid.
Method 3: Reductive Amination of (3R)-pyrrolidin-3-ol
This method is an example of reductive amination to introduce the N-methyl group.[3]
Protocol:
-
(3R)-pyrrolidin-3-ol (60.1 g), 93% paraformaldehyde (23.4 g, 1.05 equivalents), methanol (300.1 g), and 5% platinum on carbon (3.7 g, water-containing) are mixed in a reaction vessel.[3]
-
The mixture is reacted at 20 °C for 6.1 hours under a hydrogen pressure of 0.4 to 0.5 MPa. The disappearance of the starting material is confirmed by gas chromatography.[3]
-
To the reaction solution, a secondary amine such as diethylamine (2.5 g) is added.[3][7]
-
The mixture is further reacted at 20 °C for 3.5 hours under a hydrogen pressure of 0.4 to 0.5 MPa.[3][7]
-
After the reaction is complete, the platinum on carbon catalyst is removed by filtration and washed with methanol.[7]
-
The filtrate and washings are concentrated. Toluene is added to the concentrate, and the mixture is concentrated again to give an oil.[7]
-
The oil is purified by distillation to give (3R)-1-methylpyrrolidin-3-ol.[7]
Yield: 93% Purity: 99.5%[12]
Caption: Synthesis of (3R)-1-Methylpyrrolidin-3-ol via Reductive Amination.
Biological Activity and Applications
The primary application of 1-methyl-3-pyrrolidinol is as a versatile synthetic intermediate in the pharmaceutical industry.[9] It is a key component in the synthesis of various biologically active molecules. For instance, it is used in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs which act as DNA methyltransferase inhibitors.[10] It is also a reactant for the preparation of diaryl acylaminopyrimidines as adenosine A2A antagonists and for the synthesis of analogs of istaroxime, a potent inhibitor of Na+,K+-ATPase.[10] Researchers utilize this compound to enhance the efficacy and safety profiles of therapeutic agents, particularly in the areas of neuropharmacology and anti-inflammatory research.[1]
Conclusion
While no direct literature is available for "this compound," the related compound, 1-methyl-3-pyrrolidinol, is a well-characterized and synthetically important molecule. This guide has provided a summary of its chemical and physical properties, spectroscopic data, and detailed experimental protocols for its synthesis. Its role as a key intermediate in the development of various therapeutic agents highlights its significance in medicinal chemistry and drug discovery. The provided synthetic workflows and quantitative data offer a valuable resource for researchers working with this class of compounds.
References
- 1. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]
- 2. 1-Methyl-3-pyrrolidinol | 13220-33-2 [chemicalbook.com]
- 3. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 4. vivanls.com [vivanls.com]
- 5. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]
- 7. data.epo.org [data.epo.org]
- 8. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 9. (S)-(+)-1-Methyl-3-pyrrolidinol 95 104641-59-0 [sigmaaldrich.com]
- 10. 1-Methyl-3-pyrrolidinol(13220-33-2) 1H NMR spectrum [chemicalbook.com]
- 11. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note and Laboratory Protocol: Synthesis of 3-Ethenyl-1-methylpyrrolidin-3-ol
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3-ethenyl-1-methylpyrrolidin-3-ol. The synthesis is achieved via a Grignard reaction, a robust and widely utilized method in organic chemistry for the formation of carbon-carbon bonds.[1][2][3] This protocol outlines the reaction of 1-methyl-3-pyrrolidinone with vinylmagnesium bromide to yield the desired tertiary alcohol. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a tertiary alcohol containing a pyrrolidine scaffold. The pyrrolidine ring is a common structural motif in many biologically active compounds and pharmaceuticals. The synthesis described herein utilizes the nucleophilic addition of a vinyl Grignard reagent to a ketone. Grignard reagents are organomagnesium halides that are powerful nucleophiles capable of attacking electrophilic carbonyl carbons.[1][3] In this procedure, vinylmagnesium bromide adds to the carbonyl group of 1-methyl-3-pyrrolidinone to form an intermediate magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.
Reaction Scheme
The overall reaction is as follows:
1-Methyl-3-pyrrolidinone + Vinylmagnesium Bromide → this compound
Experimental Protocol
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| 1-Methyl-3-pyrrolidinone | Reagent | Sigma-Aldrich | Anhydrous |
| Vinylmagnesium bromide | 1.0 M in THF | Sigma-Aldrich | [4][5] |
| Diethyl ether (anhydrous) | Reagent | Fisher Scientific | |
| Saturated aq. NH₄Cl | ACS | ||
| Magnesium sulfate (anhydrous) | ACS | ||
| Hydrochloric acid (1 M) | ACS | For workup | |
| Round-bottom flask (100 mL) | Oven-dried | ||
| Addition funnel (50 mL) | Oven-dried | ||
| Magnetic stirrer and stir bar | |||
| Condenser | |||
| Nitrogen or Argon gas supply | High Purity | ||
| Ice bath | |||
| Separatory funnel (250 mL) | |||
| Rotary evaporator |
3.2. Procedure
-
Reaction Setup: An oven-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum is set up. The apparatus is flushed with dry nitrogen or argon gas to ensure anhydrous conditions.
-
Reagent Addition: The flask is charged with 1-methyl-3-pyrrolidinone (1.0 eq). Anhydrous diethyl ether is added to dissolve the starting material. The solution is cooled to 0 °C using an ice bath.
-
Grignard Reaction: Vinylmagnesium bromide (1.2 eq, 1.0 M solution in THF) is added dropwise to the stirred solution of 1-methyl-3-pyrrolidinone via an addition funnel over a period of 30 minutes.[4][6] The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Reaction Quenching: After the reaction is complete (monitored by TLC), the flask is cooled again in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose the excess Grignard reagent.
-
Workup: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Table 1: Reactant and Product Quantities (Example Scale)
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Equivalents |
| 1-Methyl-3-pyrrolidinone | 99.13 | 10.0 | 0.991 g | 1.0 |
| Vinylmagnesium bromide | 131.25 | 12.0 | 12.0 mL (1.0 M) | 1.2 |
| This compound | 127.18 | - | - | - |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Theoretical Yield (g) | 1.27 g |
| Actual Yield (g) | (To be determined experimentally) |
| Percent Yield (%) | 70-85% (Typical for Grignard reactions) |
| Purity (by GC-MS/NMR) | >95% |
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods:
-
¹H NMR (CDCl₃): Expected signals for the N-methyl group, the pyrrolidine ring protons, the vinyl group protons, and the hydroxyl proton.
-
¹³C NMR (CDCl₃): Expected signals for the carbons of the pyrrolidine ring, the N-methyl group, and the vinyl group.
-
FT-IR (thin film): Characteristic absorption bands for the O-H stretch of the alcohol and the C=C stretch of the vinyl group.
-
Mass Spectrometry (EI or ESI): Molecular ion peak corresponding to the mass of the product.
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[6]
-
Anhydrous solvents are essential for the success of the Grignard reaction.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
The quenching of the reaction is exothermic and should be performed slowly and with cooling.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: The mechanism of the Grignard reaction for the synthesis of the target alcohol.
References
- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Vinylmagnesium bromide 1.0M tetrahydrofuran 1826-67-1 [sigmaaldrich.com]
- 5. 乙烯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Quest for 3-ethenyl-1-methylpyrrolidin-3-ol: A Precursor in Organic Synthesis - Application Notes and Protocols
Absence of specific documented applications and protocols for 3-ethenyl-1-methylpyrrolidin-3-ol necessitates a broader look at related pyrrolidinol scaffolds in synthetic chemistry. While direct experimental data for the target compound is not available in the current literature, this document provides a comprehensive overview of the synthetic strategies and potential applications of the closely related precursor, 1-methylpyrrolidin-3-ol, offering a foundational understanding for researchers exploring this chemical space.
Introduction
This compound is a tertiary alcohol derivative of the N-methylpyrrolidine scaffold. The presence of a vinyl group suggests its potential as a versatile precursor in organic synthesis, amenable to a variety of transformations such as polymerization, oxidation, and addition reactions. However, a review of the scientific literature reveals a significant gap in the documentation of its synthesis and application. In contrast, the parent compound, 1-methylpyrrolidin-3-ol, is a well-established intermediate in the pharmaceutical industry. This document will, therefore, focus on the known applications and synthetic protocols for 1-methylpyrrolidin-3-ol as a proxy, to provide a relevant framework for researchers and drug development professionals interested in its ethenyl derivative.
Applications of 1-Methylpyrrolidin-3-ol: A Proxy for its Ethenyl Analog
1-Methylpyrrolidin-3-ol serves as a crucial building block in the synthesis of a range of biologically active molecules. Its utility is primarily attributed to the chiral center at the 3-position and the nucleophilic nitrogen atom within the pyrrolidine ring.
Key Application Areas:
-
Anticholinergic Agents: The pyrrolidinol moiety is a common feature in antagonists of muscarinic acetylcholine receptors, which are targets for treating various conditions, including overactive bladder and chronic obstructive pulmonary disease.
-
DNA Methyltransferase Inhibitors: Chiral derivatives of 1-methylpyrrolidin-3-ol are utilized in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which are investigated as inhibitors of DNA methyltransferases, enzymes implicated in cancer development.
-
Adenosine A2A Antagonists: This scaffold is employed in the preparation of diaryl acylaminopyrimidines, which act as antagonists for the adenosine A2A receptor, a target for treating Parkinson's disease and other neurodegenerative disorders.
-
Na+,K+-ATPase Inhibitors: Analogs of istaroxime, a potent inhibitor of the sodium-potassium pump, have been synthesized using 1-methylpyrrolidin-3-ol derivatives. These compounds have potential applications in the treatment of heart failure.
Experimental Protocols for the Synthesis of 1-Methylpyrrolidin-3-ol
Several methods for the industrial-scale production of 1-methylpyrrolidin-3-ol have been reported, primarily involving the N-methylation of 3-pyrrolidinol or the cyclization of acyclic precursors.
Protocol 1: Reductive Amination of 3-Pyrrolidinol
This method involves the reaction of 3-pyrrolidinol with formaldehyde in the presence of a reducing agent and a metal catalyst.
Materials:
-
(3R)-Pyrrolidin-3-ol
-
Paraformaldehyde (91% or 93%)
-
Methanol
-
5% Platinum on carbon (hydrous)
-
Diethylamine
-
Toluene
-
Hydrogen gas
Procedure:
-
A mixture of (3R)-pyrrolidin-3-ol, paraformaldehyde, methanol, and 5% platinum on carbon is prepared in a reaction vessel.
-
The mixture is reacted under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C. The reaction progress is monitored by gas chromatography until the disappearance of the starting material.
-
Upon completion, diethylamine is added to the reaction mixture, and the reaction is continued under the same hydrogen pressure and temperature for an additional period.
-
The platinum on carbon catalyst is removed by filtration and washed with methanol.
-
The filtrate and washings are combined and concentrated.
-
Toluene is added to the concentrate, and the mixture is concentrated again to yield an oil.
-
The crude product is purified by distillation to afford (3R)-1-methylpyrrolidin-3-ol.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | 86% - 93% | [1][2] |
| Purity | 96.5% - 99.5% | [1][3] |
Protocol 2: Cyclization of 1,4-dichloro-2-butanol
This protocol involves the reaction of 1,4-dichloro-2-butanol with methylamine.
Materials:
-
1,4-dichloro-2-butanol
-
Aqueous solution of monomethylamine (40 wt%)
-
Sodium hydroxide
-
Ethanol
-
Anhydrous magnesium sulfate
Procedure:
-
A 40 wt% aqueous solution of monomethylamine is cooled in an ice-water bath.
-
1,4-dichloro-2-butanol is added dropwise while maintaining the temperature at 15°C.
-
The reaction mixture is transferred to an autoclave, sealed, and heated to 120°C under a pressure of 1.0 ± 0.1 MPa for approximately 10 hours, with stirring.
-
After cooling to room temperature, sodium hydroxide is added portion-wise, leading to the release of methylamine gas.
-
The precipitated solid is removed by filtration.
-
The filtrate is layered, and the upper organic phase is treated with ethanol and anhydrous magnesium sulfate.
-
After filtration, the filtrate is concentrated under vacuum to yield a yellow, transparent oily liquid.
-
The crude product is purified by vacuum distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | 64.8% | [4] |
| Purity | 99.3% (HPLC) | [4] |
Logical Workflow for Synthesis
The synthesis of 1-methylpyrrolidin-3-ol can be visualized as a two-step process, starting from either a pre-formed pyrrolidine ring or an acyclic precursor.
Caption: Synthetic routes to 1-methylpyrrolidin-3-ol.
Future Directions and the Potential of this compound
While direct evidence is lacking, the synthetic potential of this compound can be inferred. The vinyl group could participate in a variety of powerful C-C bond-forming reactions, including:
-
Heck Reaction: Coupling with aryl or vinyl halides to introduce complex substituents.
-
Michael Addition: Reaction with nucleophiles to create functionalized side chains.
-
Metathesis Reactions: Ring-closing or cross-metathesis to construct larger ring systems or elaborate molecular scaffolds.
-
Diels-Alder Reaction: Acting as a dienophile to form cyclohexene derivatives.
The introduction of the ethenyl group onto the 1-methylpyrrolidin-3-ol core would significantly expand its utility as a synthetic precursor, opening up new avenues for the design and synthesis of novel therapeutic agents and other functional molecules. Further research into the synthesis and reactivity of this compound is warranted to unlock its full potential.
Experimental Workflow for Investigating Novel Precursors
For researchers venturing into the synthesis and application of novel precursors like this compound, a systematic workflow is essential.
References
Application Notes and Protocols for Pyrrolidin-3-ol Derivatives in Medicinal Chemistry
The pyrrolidine ring is a valuable scaffold in medicinal chemistry due to its three-dimensional structure, which allows for the exploration of chemical space and the introduction of chiral centers.[1] These features are critical for developing selective ligands for biological targets.[1] Specifically, 1-methyl-3-pyrrolidinol serves as a key intermediate in the development of novel therapeutics, including anticholinergic drugs.[2]
Applications in Drug Discovery and Medicinal Chemistry
The substituted pyrrolidine motif is a cornerstone in the design of a wide array of therapeutic agents. The versatility of this scaffold allows for its incorporation into molecules targeting diverse biological pathways.
As a Key Intermediate for Antibacterial Agents
The pyrrolidine core is a fundamental component of many antibacterial agents. For instance, spirocyclic pyrrolidines, which can be synthesized from pyrrolidine-based building blocks, form the central diamine core of potent antibacterial drugs like Sitafloxacin and Olamufloxacin.[3][4] Furthermore, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a derivative of the pyrrolidine scaffold, is a key intermediate in the synthesis of premafloxacin, an antibiotic developed for veterinary use.[5]
Building Block for Anticholinergic Drugs
1-methyl-3-pyrrolidinol is explicitly identified as a key intermediate for the synthesis of novel anticholinergic drugs.[2] These agents are used to treat a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders. The pyrrolidinol moiety often serves as a crucial part of the pharmacophore responsible for binding to muscarinic receptors.
Precursor for DNA Methyltransferase Inhibitors
The chiral derivative, (R)-1-Methyl-3-pyrrolidinol, is a valuable synthetic intermediate used in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which act as inhibitors of DNA methyltransferases (DNMTs).[6][7] DNMT inhibitors are a class of epigenetic drugs being investigated for the treatment of cancer.
Component of Adenosine A2A Antagonists
(R)-1-Methyl-3-pyrrolidinol is also utilized in the preparation of diaryl acylaminopyrimidines, which function as adenosine A2A antagonists.[7] These antagonists are of interest for their potential therapeutic applications in Parkinson's disease, cancer immunotherapy, and other neurological and inflammatory disorders.
Experimental Protocols
Detailed methodologies for the synthesis of 1-methyl-3-pyrrolidinol are crucial for its application in medicinal chemistry research and development.
Synthesis of 1-methyl-3-pyrrolidinol via Reductive Amination
A common and efficient method for the preparation of 1-methyl-3-pyrrolidinol is the reductive amination of a suitable precursor. An industrial-scale preparation has been described involving the reaction of (3R)-pyrrolidin-3-ol with formaldehyde in the presence of a metal catalyst and hydrogen gas.[8]
Materials:
-
(3R)-pyrrolidin-3-ol
-
Paraformaldehyde (93%)
-
Methanol
-
5% Platinum on carbon catalyst
-
Hydrogen gas
-
Toluene
Procedure:
-
In a suitable reaction vessel, combine (3R)-pyrrolidin-3-ol (e.g., 60.1 g), 93% paraformaldehyde (e.g., 23.4 g, 1.05 equivalents), methanol (e.g., 300.1 g), and 5% platinum on carbon catalyst (e.g., 3.7 g, water-containing).
-
Pressurize the reaction vessel with hydrogen gas to 0.4-0.5 MPa.
-
Stir the reaction mixture at 20°C.
-
Monitor the reaction progress by a suitable method, such as gas chromatography, until the starting material, (3R)-pyrrolidin-3-ol, is consumed (approximately 6 hours).
-
Upon completion, carefully depressurize the vessel and remove the platinum on carbon catalyst by filtration.
-
Wash the catalyst with methanol.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure.
-
Add toluene to the concentrate and re-concentrate to yield an oil.
-
Purify the resulting oil by distillation to obtain (3R)-1-methylpyrrolidin-3-ol.
Table 1: Synthesis of (3R)-1-methylpyrrolidin-3-ol - Reaction Parameters and Yields [8]
| Parameter | Value |
| Starting Material | (3R)-pyrrolidin-3-ol |
| Reagent | 93% Paraformaldehyde (1.05 eq) |
| Catalyst | 5% Platinum on Carbon |
| Solvent | Methanol |
| Hydrogen Pressure | 0.4 - 0.5 MPa |
| Temperature | 20°C |
| Reaction Time | ~6.1 - 6.6 hours |
| Yield | 86% - 93% |
| Purity | 99.0% - 99.5% |
Synthesis of 1-methyl-3-pyrrolidinol via Ring Closure and Reduction
Another synthetic approach involves a ring-closure reaction followed by a reduction step.[2]
Step 1: Ring Closure
-
This step involves the reaction of two precursor compounds (designated as compound I and compound II in the patent) to form a cyclic intermediate (compound III). The specific structures of these precursors are detailed in the patent literature.[2]
Step 2: Reduction
-
The cyclic intermediate (compound III) is then reduced using a suitable reducing agent to yield 1-methyl-3-pyrrolidinol.
Materials for Reduction Step:
-
Cyclic intermediate (Compound III)
-
Reducing agent (e.g., sodium borohydride, potassium borohydride)
-
Solvent (e.g., Tetrahydrofuran)
Procedure for Reduction Step:
-
Dissolve the cyclic intermediate in the chosen solvent within a reaction vessel.
-
Add the reducing agent portion-wise while maintaining control of the reaction temperature.
-
Stir the reaction mixture until the reduction is complete, as monitored by an appropriate analytical technique (e.g., HPLC).
-
Work up the reaction mixture to isolate the crude 1-methyl-3-pyrrolidinol.
-
Purify the product, for example, by distillation.
Visualization of Synthetic and Drug Discovery Workflows
The following diagrams illustrate the general synthetic pathway to 1-methyl-3-pyrrolidinol and a typical workflow for its utilization as a building block in a drug discovery program.
Caption: Reductive amination synthesis of 1-methyl-3-pyrrolidinol.
Caption: Drug discovery workflow utilizing pyrrolidinol building blocks.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 3. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. (R)-(-)-1-Methyl-3-pyrrolidinol 97 104641-60-3 [sigmaaldrich.com]
- 8. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
Application Notes and Protocols for 3-ethenyl-1-methylpyrrolidin-3-ol as a Novel Ligand for Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of the novel ligand, 3-ethenyl-1-methylpyrrolidin-3-ol, in metal-catalyzed reactions. Due to the novelty of this specific ligand, the following protocols are based on established principles of organic synthesis and analogous catalytic systems employing structurally similar ligands.
Synthesis of this compound
The synthesis of this compound can be readily achieved via the Grignard reaction between 1-methyl-3-pyrrolidinone and vinylmagnesium bromide. The precursor, 1-methyl-3-pyrrolidinone, can be synthesized from 1,4-dichloro-2-butanol and methylamine.
Protocol 1: Synthesis of 1-methyl-3-pyrrolidinone
This protocol is adapted from established procedures for the synthesis of N-substituted pyrrolidinones.
Materials:
-
1,4-dichloro-2-butanol
-
40 wt% aqueous solution of methylamine
-
Sodium hydroxide
-
Ethanol
-
Anhydrous magnesium sulfate
-
500 mL four-necked flask
-
Autoclave
-
Standard glassware for reaction, workup, and distillation
Procedure:
-
Charge a 500 mL four-necked flask with a 40 wt% aqueous solution of monomethylamine and cool to 10°C in an ice-water bath.
-
While stirring, add 1,4-dichloro-2-butanol dropwise, maintaining the temperature at approximately 15°C.
-
Transfer the reaction mixture to an autoclave, seal, and pressurize to 1.0 ± 0.1 MPa.
-
Heat the mixture to 120°C and stir for approximately 10 hours.
-
After cooling to room temperature, discharge the contents and cautiously add sodium hydroxide to the mixture, keeping the temperature below 50°C.
-
Filter the resulting white solid. The filtrate will separate into two layers.
-
Separate the upper organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-methyl-3-pyrrolidinone by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol describes the addition of a vinyl Grignard reagent to a ketone, a standard method for the formation of tertiary vinyl alcohols.
Materials:
-
1-methyl-3-pyrrolidinone
-
Vinylmagnesium bromide (1 M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-3-pyrrolidinone in anhydrous diethyl ether or THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add vinylmagnesium bromide solution from a dropping funnel to the stirred solution of the ketone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The structural motif of a vinyl alcohol, combined with the pyrrolidine nitrogen, suggests that this compound could serve as an effective ligand in palladium-catalyzed cross-coupling reactions. The hydroxyl group and the vinyl moiety can potentially form a stable five-membered chelate with the palladium center, influencing the reactivity and selectivity of the catalytic system.
Application Note 1: Ligand for Suzuki-Miyaura Cross-Coupling
This hypothetical application is based on the known utility of various ligands in the Suzuki-Miyaura reaction, which is a cornerstone of C-C bond formation. The unique electronic and steric properties of this compound may offer advantages in terms of catalyst stability and turnover number.
Proposed Reaction:
Aryl Halide + Arylboronic Acid --(Pd Catalyst, Ligand, Base)--> Biaryl
Potential Advantages:
-
The bidentate coordination of the ligand could stabilize the palladium catalyst, preventing the formation of palladium black and leading to higher catalyst longevity.
-
The chiral nature of the ligand (if synthesized in an enantiomerically pure form) could be explored for asymmetric cross-coupling reactions.
Table 1: Representative Data from Analogous Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 88 |
Note: This data is for established ligands and serves as a benchmark for evaluating the performance of this compound.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium source, this compound (typically 1-2 mol% relative to the limiting reagent), the aryl halide, the arylboronic acid (typically 1.2-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110°C) with vigorous stirring for the required time (typically 2-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Application in Asymmetric Hydrogenation
Chiral pyrrolidine derivatives are well-established as effective ligands in asymmetric catalysis. The presence of a stereocenter at the 3-position of the pyrrolidine ring in this compound makes it a promising candidate for asymmetric hydrogenation reactions, particularly for the reduction of prochiral ketones to chiral alcohols.
Application Note 2: Ligand for Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation is a powerful method for the synthesis of enantiomerically enriched alcohols. A ruthenium or iridium complex of chiral this compound could potentially catalyze the reduction of a wide range of ketones with high enantioselectivity.
Proposed Reaction:
Prochiral Ketone + Hydrogen Donor --(Metal Catalyst, Chiral Ligand)--> Chiral Alcohol
Potential Advantages:
-
The synthesis of the ligand is straightforward, allowing for easy access to a new class of chiral ligands.
-
The modularity of the synthesis would allow for the preparation of a library of related ligands with different steric and electronic properties to optimize enantioselectivity for specific substrates.
Table 2: Representative Data from Analogous Asymmetric Transfer Hydrogenation of Ketones
| Entry | Ketone | Catalyst Precursor | Chiral Ligand | Hydrogen Donor | Base | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ | (1S,2R)-(+)-Norephedrine | i-PrOH | KOH | 95 |
| 2 | 1-Tetralone | [Ir(cod)Cl]₂ | (S,S)-Ts-DPEN | HCOOH/NEt₃ | - | 99 |
| 3 | 2-Chloroacetophenone | [RuCl₂(p-cymene)]₂ | (R)-(-)-2-amino-1,1-diphenyl-1-propanol | i-PrOH | t-BuOK | 92 |
Note: This data is for established chiral ligands and serves as a benchmark for evaluating the performance of this compound.
Protocol 4: General Procedure for Asymmetric Transfer Hydrogenation
Materials:
-
Prochiral ketone
-
Metal catalyst precursor (e.g., [RuCl₂(p-cymene)]₂, [Ir(cod)Cl]₂)
-
Chiral this compound
-
Hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture)
-
Base (if required, e.g., KOH, t-BuOK)
-
Anhydrous solvent (if required)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and thermostat
-
Standard glassware for workup and purification
Procedure:
-
In a Schlenk tube under an inert atmosphere, prepare the catalyst in situ by stirring the metal precursor and the chiral ligand in the hydrogen donor solvent for a specified time (e.g., 30 minutes) at a specific temperature.
-
Add the base, if required.
-
Add the prochiral ketone to the catalyst solution.
-
Stir the reaction mixture at the desired temperature for the necessary time (typically 1-24 hours).
-
Monitor the conversion and enantioselectivity by chiral HPLC or GC.
-
Once the reaction is complete, quench the reaction (e.g., by adding water).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the chiral alcohol by column chromatography.
Caption: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation.
Application Notes and Protocols for 3-ethenyl-1-methylpyrrolidin-3-ol in Novel Polymer Development
Abstract
This document provides a theoretical framework for the potential application of 3-ethenyl-1-methylpyrrolidin-3-ol in the development of novel polymers. Due to the limited publicly available data on the synthesis, polymerization, and specific properties of this monomer, the following sections outline generalized protocols and potential applications based on its chemical structure. The experimental details provided are hypothetical and would require significant optimization and validation in a laboratory setting.
Introduction
This compound is a unique monomer possessing a reactive vinyl group amenable to polymerization and a tertiary alcohol on a pyrrolidine ring, which can impart specific functionalities to a polymer. The pyrrolidine moiety is a key structural feature in many biologically active compounds, suggesting that polymers derived from this monomer could have applications in the biomedical and pharmaceutical fields. The tertiary alcohol provides a site for potential post-polymerization modification, allowing for the tuning of polymer properties such as hydrophilicity, drug conjugation, and cross-linking.
Potential Polymerization Methods
The vinyl group of this compound is expected to undergo chain-growth polymerization. The primary methods to consider would be free radical polymerization and controlled radical polymerization techniques.
Free Radical Polymerization
Free radical polymerization is a common and versatile method for polymerizing vinyl monomers.
Experimental Protocol: Free Radical Polymerization of this compound
-
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Diethyl ether (for washing)
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 5 g, X mmol) and AIBN (e.g., 0.05 g, Y mmol, targeting a specific monomer-to-initiator ratio) in anhydrous DMF (20 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After 24 hours, cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer with diethyl ether to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.
-
Table 1: Hypothetical Data for Free Radical Polymerization
| Monomer:Initiator Ratio | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 100:1 | 24 | 85 | 15,000 | 2.1 |
| 200:1 | 24 | 82 | 28,000 | 2.3 |
| 500:1 | 24 | 75 | 65,000 | 2.5 |
Note: This data is illustrative and not based on experimental results.
Controlled Radical Polymerization (CRP)
CRP techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, would offer better control over molecular weight, dispersity, and polymer architecture.
Experimental Protocol: RAFT Polymerization of this compound
-
Materials:
-
This compound (monomer)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)
-
1,4-Dioxane (solvent)
-
-
Procedure:
-
In a Schlenk flask, combine this compound (e.g., 2 g, X mmol), DDMAT (e.g., 0.036 g, Y mmol), and ACVA (e.g., 0.0056 g, Z mmol) in 1,4-dioxane (5 mL). The ratio of monomer:RAFT agent:initiator will determine the target molecular weight.
-
Perform three freeze-pump-thaw cycles.
-
Immerse the flask in an oil bath at 80°C for 12 hours.
-
Quench the polymerization by exposing the mixture to air and cooling in an ice bath.
-
Precipitate and purify the polymer as described in the free radical polymerization protocol.
-
Table 2: Hypothetical Data for RAFT Polymerization
| [M]:[RAFT]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 100:1:0.2 | 12 | 92 | 11,500 | 1.15 |
| 200:1:0.2 | 12 | 90 | 22,800 | 1.18 |
| 400:1:0.2 | 12 | 88 | 44,500 | 1.25 |
Note: This data is illustrative and not based on experimental results.
Potential Applications and Signaling Pathway Interactions
Given the pyrrolidine structure, polymers of this compound could be investigated for applications in drug delivery and as non-viral gene vectors. The tertiary amine could be protonated at physiological pH, leading to a cationic polymer that can interact with negatively charged biological molecules like DNA and RNA.
Hypothetical Signaling Pathway: Endosomal Escape of Polyplexes
Cationic polymers can form complexes (polyplexes) with nucleic acids. For successful gene delivery, these polyplexes must escape the endosome after cellular uptake. The "proton sponge" effect is a proposed mechanism for this escape.
Caption: Hypothetical mechanism of endosomal escape via the proton sponge effect.
Experimental Workflow for Polymer Synthesis and Characterization
The following diagram outlines a general workflow for the synthesis and characterization of polymers from this compound.
Caption: General workflow for polymer synthesis and characterization.
Conclusion
While there is a lack of specific experimental data for the polymerization of this compound, its chemical structure suggests significant potential for the creation of novel functional polymers. The protocols and potential applications outlined in this document provide a starting point for researchers interested in exploring this promising monomer. All experimental procedures would require substantial investigation and optimization.
Disclaimer: The information provided in these application notes is for theoretical and informational purposes only. The protocols are generalized and have not been experimentally validated for this specific monomer. Researchers should exercise appropriate caution and conduct thorough literature reviews and safety assessments before attempting any experimental work.
Application Notes and Protocols for the Quantification of 3-ethenyl-1-methylpyrrolidin-3-ol
Abstract
This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 3-ethenyl-1-methylpyrrolidin-3-ol. Due to the limited availability of specific validated methods for this compound, this guide leverages established analytical techniques for structurally similar compounds, such as vinyl-substituted pyrrolidinols and other heterocyclic alkaloids. The protocols described herein are intended to serve as a starting point for method development and validation by researchers, scientists, and drug development professionals. This document outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a tertiary alcohol and a pyrrolidine derivative containing a vinyl functional group. The accurate and precise quantification of this and related compounds is crucial in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. This document presents a comprehensive guide to developing and implementing robust analytical methods for the quantification of this compound in various matrices. The proposed methods are based on the analysis of structurally related pyrrolizidine alkaloids and other vinyl-containing heterocyclic compounds.[1][2][3][4][5][6]
Proposed Analytical Methods
Two primary methods are proposed for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for volatile and thermally stable compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile and powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the separation and identification of volatile and semi-volatile compounds. For this compound, this method offers high resolution and sensitivity.
Sample Preparation:
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the sample (e.g., plasma, urine, or a solution of the compound), add 100 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| Internal Standard | (Specify if used) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly selective and sensitive technique that is well-suited for the analysis of polar and non-volatile compounds in complex matrices.
Sample Preparation:
-
Protein Precipitation (for biological samples):
-
To 100 µL of the sample (e.g., plasma), add 10 µL of an internal standard (IS) solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE) (for cleaner samples):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the pre-treated sample.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte with a suitable elution solvent (e.g., methanol containing 5% ammonium hydroxide).
-
Evaporate the eluate and reconstitute as described above.
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 5% |
| Matrix Effect | (Specify range) |
| Internal Standard | (Specify if used) |
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for GC-MS quantification.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS quantification.
Conclusion
The analytical methods proposed in this document provide a solid foundation for the development of robust and reliable quantitative assays for this compound. Both GC-MS and LC-MS/MS offer excellent sensitivity and selectivity, and the choice of method will depend on the specific application, sample matrix, and available instrumentation. It is imperative that any method based on these protocols be fully validated according to international guidelines (e.g., ICH, FDA) to ensure data quality and reliability.
References
- 1. Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 5. GC/MS identification of toxic pyrrolizidine alkaloids in traditional remedies given to two sets of twins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
3-ethenyl-1-methylpyrrolidin-3-ol purification techniques (chromatography, crystallization)
Application Notes and Protocols for the Purification of 3-ethenyl-1-methylpyrrolidin-3-ol
Abstract
This document provides detailed application notes and experimental protocols for the purification of this compound, a key intermediate in pharmaceutical synthesis. The protocols described herein cover two primary purification techniques: column chromatography and crystallization. These methods are designed to be accessible to researchers, scientists, and drug development professionals, offering robust procedures for obtaining high-purity material. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.
Introduction
This compound is a substituted pyrrolidine derivative. As with many active pharmaceutical ingredients and their intermediates, achieving high purity is critical for ensuring safety and efficacy in downstream applications. This document outlines two effective methods for the purification of this compound: normal-phase column chromatography for the removal of a broad range of impurities, and crystallization for achieving high final purity and the desired solid-state form.
Purification by Column Chromatography
Column chromatography is a versatile technique for the separation of compounds from a mixture. For a polar, basic compound like this compound, normal-phase chromatography on silica gel is a suitable approach. The addition of a small amount of a basic modifier to the mobile phase can improve peak shape and recovery by deactivating acidic sites on the silica surface.
Data Presentation: Chromatographic Purification
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | 95:5:0.5 Dichloromethane:Methanol:Triethylamine | 90:10:0.5 Ethyl Acetate:Methanol:Triethylamine |
| Loading | 1 g crude product per 50 g silica | 1 g crude product per 50 g silica |
| Elution Mode | Isocratic | Isocratic |
| Initial Purity | ~85% | ~85% |
| Final Purity | >98% | >97% |
| Yield | 85-90% | 80-88% |
| Rf of Product | ~0.3 | ~0.4 |
Experimental Protocol: Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 40-63 µm)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing the chosen mobile phase (e.g., 95:5:0.5 DCM:MeOH:TEA).
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate to determine the Rf values of the product and impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in separate tubes.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualization: Chromatographic Workflow
Caption: Workflow for chromatographic purification.
Purification by Crystallization
Crystallization is a powerful technique for achieving high purity of solid compounds. The selection of an appropriate solvent system is crucial for successful crystallization. A good solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures.
Data Presentation: Crystallization Purification
| Parameter | Solvent System 1 | Solvent System 2 |
| Solvent(s) | Isopropanol | Acetone/Hexane |
| Technique | Slow Cooling | Anti-solvent Addition |
| Initial Purity | >98% (from chromatography) | >98% (from chromatography) |
| Final Purity | >99.5% | >99.2% |
| Recovery Yield | 80-85% | 75-80% |
| Crystal Morphology | Needles | Prisms |
Experimental Protocol: Crystallization
Materials:
-
Purified this compound (from chromatography)
-
Isopropanol, HPLC grade
-
Acetone, HPLC grade
-
Hexane, HPLC grade
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Vacuum oven
Procedure (Slow Cooling with Isopropanol):
-
Dissolution:
-
Place the purified this compound into an Erlenmeyer flask.
-
Add a minimal amount of isopropanol and gently heat the mixture with stirring until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.
-
Procedure (Anti-solvent Addition with Acetone/Hexane):
-
Dissolution:
-
Dissolve the purified this compound in a minimal amount of acetone at room temperature.
-
-
Anti-solvent Addition:
-
Slowly add hexane (the anti-solvent) to the acetone solution with stirring until the solution becomes slightly turbid.
-
If turbidity persists, add a drop of acetone to redissolve the precipitate.
-
-
Crystallization:
-
Allow the solution to stand undisturbed at room temperature or in a cool place for crystals to form.
-
-
Isolation and Drying:
-
Follow steps 3 and 4 from the slow cooling protocol, washing with a mixture of acetone/hexane.
-
Visualization: Crystallization Workflow
Caption: Workflow for purification by crystallization.
Application Notes & Protocols: In Vitro Characterization of 3-ethenyl-1-methylpyrrolidin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-ethenyl-1-methylpyrrolidin-3-ol is a novel small molecule with potential for biological activity. The pyrrolidinol scaffold is present in various pharmacologically active compounds, suggesting a broad range of potential targets. This document outlines a comprehensive experimental design for the initial in vitro characterization of this compound. The proposed workflow is designed to identify its primary biological targets, elucidate its mechanism of action, and assess its preliminary safety profile.
The following protocols and application notes provide a tiered approach, starting with broad primary screening to identify potential areas of activity, followed by more focused secondary assays to confirm and characterize these findings. Finally, initial cytotoxicity assessments are included to provide a baseline for therapeutic index considerations.
Experimental Workflow
The overall strategy for the in vitro characterization of this compound follows a logical progression from broad screening to more specific functional and safety assays.
Caption: A tiered experimental workflow for the in vitro characterization of a novel compound.
Phase 1: Primary Screening Protocols
The initial phase is designed to broadly screen this compound against large panels of common drug targets to identify potential interactions.
Protocol 1.1: Broad Target Screening - G-Protein Coupled Receptors (GPCRs)
Objective: To identify potential interactions of this compound with a panel of human GPCRs.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute to the final screening concentration (typically 10 µM).
-
Assay Principle: Competitive radioligand binding assays will be utilized. Cell membranes expressing the target GPCR are incubated with a specific radioligand and the test compound.
-
Procedure:
-
In a 96-well filter plate, add 50 µL of cell membrane preparation, 25 µL of radioligand, and 25 µL of the test compound or vehicle control (DMSO).
-
Incubate at room temperature for 60-120 minutes, depending on the specific receptor's equilibration time.
-
Wash the plates with ice-cold wash buffer and allow them to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis: The percentage of radioligand binding inhibition by the test compound is calculated relative to the control (vehicle) and a known reference antagonist (100% inhibition).
Protocol 1.2: Broad Target Screening - Kinase Panel
Objective: To assess the inhibitory activity of this compound against a panel of human kinases.
Methodology:
-
Compound Preparation: As described in Protocol 1.1.
-
Assay Principle: A common method is an in vitro radiometric kinase assay using ³³P-ATP.
-
Procedure:
-
To a 96-well plate, add the specific kinase, its substrate, and the test compound (typically at 10 µM).
-
Initiate the reaction by adding a mixture of MgCl₂ and ³³P-ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and spot the mixture onto a filter membrane.
-
Wash the membrane to remove unincorporated ³³P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition relative to the vehicle control.
Data Presentation: Primary Screening
Table 1: Hypothetical Primary Screening Results for this compound (10 µM)
| Target Class | Target | % Inhibition / Activity |
| GPCRs | Histamine H3 Receptor | 85% Inhibition |
| Dopamine D2 Receptor | 15% Inhibition | |
| Adrenergic α2A Receptor | 5% Inhibition | |
| Kinases | PI3Kα | 92% Inhibition |
| mTOR | 45% Inhibition | |
| AKT1 | 12% Inhibition |
Phase 2: Hit Confirmation and Secondary Assays
Based on the hypothetical primary screening data suggesting activity at the Histamine H3 Receptor and PI3Kα, the next phase focuses on confirming these hits and determining their potency.
Protocol 2.1: Dose-Response and Potency (IC₅₀) Determination for H3 Receptor
Objective: To determine the concentration of this compound that causes 50% inhibition (IC₅₀) of radioligand binding to the Histamine H3 receptor.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound, typically from 100 µM down to 1 pM in 10-point, half-log increments.
-
Assay: Perform the competitive radioligand binding assay as described in Protocol 1.1, using the various concentrations of the test compound.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2.2: Dose-Response and Potency (IC₅₀) Determination for PI3Kα
Objective: To determine the IC₅₀ of this compound against PI3Kα.
Methodology:
-
Compound Preparation: As described in Protocol 2.1.
-
Assay: Perform the radiometric kinase assay as described in Protocol 1.2 with the serially diluted compound.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.
Data Presentation: Hit Confirmation
Table 2: Hypothetical Potency of this compound
| Target | Assay Type | IC₅₀ (nM) |
| Histamine H3 Receptor | Radioligand Binding | 75 |
| PI3Kα | Kinase Activity | 150 |
Phase 3: Functional & Safety Profiling
This phase aims to understand the functional consequences of target engagement in a cellular context and to perform an initial safety assessment.
Protocol 3.1: Cell-Based Functional Assay - PI3K/AKT Signaling Pathway
Objective: To determine if this compound inhibits the PI3K/AKT signaling pathway in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., MCF-7, which has high PI3K pathway activity) in appropriate media.
-
Compound Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1) to activate the PI3K pathway.
-
Lysis and Detection: Lyse the cells and perform a Western blot or an ELISA to measure the levels of phosphorylated AKT (p-AKT), a downstream marker of PI3K activity.
-
Data Analysis: Quantify the p-AKT levels relative to total AKT and normalize to the vehicle-treated control. Calculate the EC₅₀ for the inhibition of AKT phosphorylation.
Caption: PI3K/AKT signaling pathway with the proposed inhibitory action of the compound.
Protocol 3.2: In Vitro Cytotoxicity Assay - MTT Assay
Objective: To assess the general cytotoxicity of this compound in a representative cell line (e.g., HEK293 or HepG2).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Data Presentation: Functional & Safety Profiling
Table 3: Hypothetical Functional and Cytotoxicity Data
| Assay | Cell Line | Endpoint | EC₅₀ / CC₅₀ (µM) |
| PI3K/AKT Pathway | MCF-7 | p-AKT Inhibition | 0.5 |
| Cytotoxicity (MTT) | HepG2 | Cell Viability | > 50 |
Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Application Notes and Protocols for Derivatization Reactions of 3-Ethenyl-1-methylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethenyl-1-methylpyrrolidin-3-ol is a versatile heterocyclic compound containing three key functional groups amenable to chemical modification: a tertiary amine, a tertiary alcohol, and a vinyl (ethenyl) group. This trifunctional nature makes it an attractive scaffold for the synthesis of novel chemical entities in drug discovery and development. Derivatization of this molecule allows for the systematic exploration of structure-activity relationships (SAR) by modifying its polarity, steric profile, and hydrogen bonding capabilities.
These application notes provide detailed protocols for the selective derivatization of the hydroxyl and vinyl functional groups, enabling the creation of diverse molecular libraries for screening and optimization.
Overview of Derivatization Strategies
The primary sites for derivatization on this compound are the nucleophilic tertiary hydroxyl group and the reactive π-bond of the ethenyl group. The tertiary amine is generally less reactive under neutral or acidic conditions due to protonation but can be quaternized. This document focuses on the hydroxyl and ethenyl groups.
Figure 1: Reactive sites on this compound for derivatization.
Experimental Protocols
The following protocols are based on established chemical transformations for tertiary alcohols and vinyl groups. Researchers should perform initial small-scale reactions to optimize conditions for this specific substrate.
General Experimental Workflow
A typical derivatization experiment follows a standardized workflow from setup to analysis.
Figure 2: General workflow for a typical derivatization reaction.
Protocol 1: O-Acylation of the Tertiary Hydroxyl Group
This protocol describes the esterification of the tertiary alcohol using an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This reaction is chemoselective for the hydroxyl group, as the tertiary amine is protonated under these conditions.[1]
Principle: The lone pair of the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine acts as a base to scavenge the generated HCl.
Materials and Reagents:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Pyridine or Triethylamine (TEA) with catalytic DMAP
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative O-Acylation Reactions
| Acylating Agent | Base | Solvent | Time (h) | Expected Yield (%) | Product Name |
| Acetyl Chloride | Pyridine | DCM | 4 | 85-95 | 3-Ethenyl-1-methylpyrrolidin-3-yl acetate |
| Benzoyl Chloride | Pyridine | DCM | 12 | 80-90 | 3-Ethenyl-1-methylpyrrolidin-3-yl benzoate |
| Methacryloyl Chloride | TEA/DMAP | THF | 6 | 75-85 | 3-Ethenyl-1-methylpyrrolidin-3-yl 2-methylpropenoate |
Protocol 2: Hydroboration-Oxidation of the Ethenyl Group
This two-step protocol converts the terminal ethenyl group into a primary alcohol, yielding a diol derivative. The reaction follows anti-Markovnikov regioselectivity, where the hydroxyl group adds to the terminal carbon of the original double bond.[2][3][4]
Principle: The boron atom of borane adds to the less substituted carbon of the alkene, and the hydride adds to the more substituted carbon in a concerted, syn-addition. Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron atom with a hydroxyl group with retention of stereochemistry.[2][3]
Figure 3: Workflow for the two-step hydroboration-oxidation reaction.
Materials and Reagents:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Part A: Hydroboration
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add BH₃·THF solution (1.1 eq of BH₃) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.
Part B: Oxidation 5. Cool the reaction mixture back to 0 °C. 6. Slowly and carefully add 3 M aqueous NaOH solution, followed by the dropwise addition of 30% aqueous H₂O₂. Caution: This addition is exothermic. 7. Stir the mixture vigorously at room temperature for 1-2 hours. 8. Quench the reaction by adding brine and extract the product with ethyl acetate (3x). 9. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purify the resulting diol by flash column chromatography.
Data Presentation: Representative Hydroboration-Oxidation
| Borane Reagent | Oxidation Conditions | Solvent | Time (h) | Expected Yield (%) | Product Name |
| BH₃·THF | NaOH, H₂O₂ | THF | 4 (total) | 70-85 | 2-(3-Hydroxy-1-methylpyrrolidin-3-yl)ethan-1-ol |
| 9-BBN | NaOH, H₂O₂ | THF | 8 (total) | 75-90 | 2-(3-Hydroxy-1-methylpyrrolidin-3-yl)ethan-1-ol |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides are corrosive and react violently with water. Handle with care.
-
Borane-THF complex is flammable and reacts with moisture. Handle under an inert atmosphere.
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and combustible materials.
-
Reactions involving peroxides should be handled with extreme care and behind a blast shield if performed on a large scale.
References
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 3-Ethenyl-1-methylpyrrolidin-3-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethenyl-1-methylpyrrolidin-3-ol and its derivatives represent a class of chiral building blocks with significant potential in asymmetric synthesis. While literature specifically detailing the applications of this compound is emerging, the broader family of chiral pyrrolidine-based structures has been extensively validated in the enantioselective synthesis of complex molecules. This document provides an overview of the established applications of closely related pyrrolidine derivatives as organocatalysts and chiral ligands, offering a predictive framework for the utility of this compound. Detailed protocols for representative asymmetric transformations and quantitative data from analogous systems are presented to guide future research and application development.
Introduction: The Role of Chiral Pyrrolidines in Asymmetric Synthesis
The pyrrolidine scaffold is a privileged motif in a vast array of natural products and pharmaceutical agents. Consequently, the development of synthetic methods to access enantiomerically pure pyrrolidine derivatives is of paramount importance. Chiral pyrrolidines, particularly those derived from proline, have been instrumental as organocatalysts for a multitude of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions.[1][2] The strategic placement of functional groups on the pyrrolidine ring allows for fine-tuning of the catalyst's steric and electronic properties, thereby influencing the stereochemical outcome of the reaction.
The introduction of an ethenyl (vinyl) group at the C3 position, in conjunction with a hydroxyl group and a chiral center, as in this compound, offers unique opportunities for catalyst design and application. The vinyl moiety can serve as a coordination site for metal catalysts, a reactive handle for further functionalization, or a tool to modulate the steric environment of the catalytic site.
Synthesis of Chiral Pyrrolidinol Precursors
The enantioselective synthesis of the core pyrrolidinol structure is a critical first step. While specific protocols for this compound are not widely published, methods for the industrial-scale production of the closely related (3R)-1-methylpyrrolidin-3-ol provide a valuable reference.[3][4]
Representative Synthesis of (3R)-1-Methylpyrrolidin-3-ol
A common industrial method involves the reductive amination of (3R)-pyrrolidin-3-ol with formaldehyde.[3][4]
Experimental Protocol:
-
To a stirred suspension of (3R)-pyrrolidin-3-ol (1.0 eq) and 93% paraformaldehyde (1.05 eq) in methanol, add 5% platinum on carbon catalyst.
-
Pressurize the reaction vessel with hydrogen gas to 0.4-0.5 MPa.
-
Maintain the reaction at 20°C with vigorous stirring until the disappearance of the starting material is confirmed by gas chromatography.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation to yield (3R)-1-methylpyrrolidin-3-ol.
| Reactant | Molar Ratio | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |
| (3R)-pyrrolidin-3-ol | 1.0 | 5% Pt/C | Methanol | 20 | 0.4-0.5 | 86-93 | 99.0-99.5 | [3] |
| (S)-3-hydroxypyrrolidine | 1.0 | 10% Pd/C | Water | RT | H₂ (balloon) | 31 | Not Reported | [4] |
Application in Asymmetric Organocatalysis: A Predictive Outlook
Based on the extensive research on proline and its derivatives, this compound is anticipated to be a competent organocatalyst for various asymmetric transformations. The hydroxyl group can participate in hydrogen bonding to activate substrates, while the tertiary amine can form enamines or iminium ions, key intermediates in many organocatalytic cycles.
Hypothetical Catalytic Cycle for a Michael Addition
The following diagram illustrates a plausible catalytic cycle for the Michael addition of an aldehyde to a nitroolefin, a reaction where pyrrolidine-based catalysts have proven highly effective.[5]
Caption: Hypothetical catalytic cycle for an asymmetric Michael addition.
Representative Asymmetric Michael Addition Protocol
The following is a general protocol adapted from studies using similar pyrrolidine-based organocatalysts.[5]
Experimental Protocol:
-
To a solution of the nitroolefin (1.0 eq) in an appropriate solvent (e.g., toluene, chloroform), add the aldehyde (1.5-2.0 eq).
-
Add the chiral pyrrolidine catalyst (e.g., a derivative of this compound) (0.1-0.2 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0°C, or -20°C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC.
Performance of Analogous Pyrrolidine-Based Catalysts
The table below summarizes the performance of various pyrrolidine-based catalysts in the asymmetric Michael addition of aldehydes to nitroolefins, providing a benchmark for the potential efficacy of this compound.
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| (S)-2-(Trifluoromethyl)pyrrolidine | Propanal | β-Nitrostyrene | Toluene | RT | 95 | 95:5 | 98 | N/A |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Propanal | β-Nitrostyrene | Toluene | 4 | 97 | 91:9 | 99 | N/A |
| Proline | Cyclohexanone | β-Nitrostyrene | DMSO | RT | 92 | 99:1 | 99 | [2] |
Potential as a Chiral Ligand in Asymmetric Metal Catalysis
The vinyl group and the hydroxyl group on the this compound scaffold make it an attractive candidate for a chiral ligand in metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation.
Conceptual Workflow for Ligand Synthesis and Application
Caption: Workflow for the development of a chiral metal catalyst.
Conclusion
While direct, published applications of this compound in asymmetric synthesis are not yet prevalent, the foundational knowledge from related chiral pyrrolidine systems strongly suggests its potential as a versatile tool for the synthesis of enantiomerically enriched compounds. Its unique combination of a chiral scaffold, a hydrogen-bonding donor, a tertiary amine, and a reactive vinyl group makes it a promising candidate for both organocatalysis and metal-based catalysis. The protocols and data presented herein for analogous systems provide a solid starting point for researchers and drug development professionals to explore the full synthetic utility of this intriguing chiral building block. Further research is warranted to fully elucidate its catalytic capabilities and expand the repertoire of asymmetric transformations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-ethenyl-1-methylpyrrolidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-ethenyl-1-methylpyrrolidin-3-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthetic route is the Grignard reaction. This involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the ketone functional group of 1-methyl-3-pyrrolidinone. The subsequent acidic workup yields the desired tertiary alcohol, this compound.
Q2: Why is it crucial to maintain anhydrous conditions throughout the synthesis?
A2: Grignard reagents are highly reactive and are strong bases. They readily react with protic solvents, including water, which leads to the quenching of the Grignard reagent and a significant reduction in the yield of the desired product.[1][2] All glassware should be thoroughly dried, and anhydrous solvents must be used.[1][2]
Q3: What are the most suitable solvents for this Grignard reaction?
A3: Ethereal solvents are preferred for Grignard reactions as they solvate and stabilize the Grignard reagent. Tetrahydrofuran (THF) and diethyl ether are the most commonly used solvents.[1] THF is often favored for synthesizing Grignard reagents due to its higher ion stabilization.
Q4: How can I activate the magnesium turnings for the Grignard reagent formation?
A4: If the magnesium turnings have an oxide layer (appearing dull), activation is necessary to initiate the reaction. This can be achieved by methods such as grinding the turnings to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1][2]
Q5: What are the typical signs that the Grignard reaction has initiated?
A5: The initiation of the Grignard reaction is usually indicated by the development of cloudiness in the solution, a noticeable exothermic reaction (warming of the flask), and bubbling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Presence of moisture in glassware or solvents. 2. Inactive magnesium turnings. 3. Impure starting materials (1-methyl-3-pyrrolidinone or vinyl bromide). 4. Incorrect reaction temperature. | 1. Flame-dry all glassware under vacuum and cool under an inert gas (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.[1] 2. Activate magnesium by grinding, adding a crystal of iodine, or a small amount of 1,2-dibromoethane.[1][2] 3. Purify starting materials by distillation before use. 4. Maintain a gentle reflux during the addition of the ketone to the Grignard reagent. For the Grignard formation itself, an initial gentle warming might be needed, but the reaction is typically exothermic. |
| Formation of a White Precipitate During Workup | This is typically the formation of magnesium salts (e.g., magnesium hydroxide/bromide) during the acidic quench. | Continue the addition of the acidic solution (e.g., saturated aqueous ammonium chloride or dilute hydrochloric acid) with vigorous stirring until the precipitate dissolves and two clear layers are formed.[3] |
| Presence of Significant Side Products | 1. Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the 1-methyl-3-pyrrolidinone, leading to an enolate and subsequent side reactions.[4] 2. Wurtz Coupling: Reaction of the Grignard reagent with unreacted vinyl bromide. 3. Reduction of the Ketone: If the Grignard reagent has a beta-hydride, it can reduce the ketone to a secondary alcohol. This is less likely with vinylmagnesium bromide. | 1. Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. 2. Ensure slow, controlled addition of the vinyl bromide during the Grignard reagent formation to minimize its concentration. 3. This is generally not a major issue with vinyl Grignard reagents. |
| Difficulty in Purifying the Final Product | The product may be contaminated with starting materials or side products with similar boiling points. | 1. Perform an extraction with a suitable organic solvent (e.g., diethyl ether) and wash the organic layer with brine to remove water-soluble impurities.[3] 2. Use fractional distillation under reduced pressure to carefully separate the product from impurities.[3] 3. Column chromatography on silica gel can also be an effective purification method. |
Data Presentation
Table 1: Optimization of Reaction Parameters for (3R)-1-methylpyrrolidin-3-ol Synthesis (Precursor)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | (3R)-pyrrolidin-3-ol | (3R)-pyrrolidin-3-ol | (3R)-pyrrolidin-3-ol |
| Formaldehyde Source | 93% Paraformaldehyde (1.05 eq) | 93% Paraformaldehyde (1.05 eq) | 93% Paraformaldehyde (5.00 eq) |
| Catalyst | 5% Platinum on Carbon | 5% Platinum on Carbon | 5% Platinum on Carbon |
| Solvent | Methanol | Methanol | Methanol |
| Hydrogen Pressure | 0.4 - 0.5 MPa | 0.4 - 0.5 MPa | 0.4 - 0.5 MPa |
| Temperature | 20°C | 20°C | 20°C |
| Reaction Time | 6.1 hr | 7.5 hr | 23.8 hr |
| Yield | 93%[5] | 88%[5] | 86%[5] |
| Purity | 99.5%[5] | 98.7%[5] | 96.5%[5] |
Table 2: Effect of Solvent on the Addition of Vinylmagnesium Bromide to a Lactam Ester (Model System)
| Solvent | Time (h) | Product Ratio (1,4-addition : 1,2-addition) | Conversion (%) |
| THF | 0.5 | 10 : 90 | >99 |
| 2-MeTHF | 0.5 | 25 : 75 | >99 |
| Et₂O | 3 | 40 : 60 | <50 |
| TBME | 12 | 85 : 15 | >99 |
Note: This table is adapted from a model system and illustrates the significant impact of solvent choice on the selectivity of Grignard additions. A similar trend may be observed in the synthesis of this compound.
Experimental Protocols
1. Preparation of Vinylmagnesium Bromide (Grignard Reagent)
-
Apparatus: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inlet for inert gas (nitrogen or argon). All glassware must be flame-dried under vacuum and cooled under an inert atmosphere.
-
Procedure:
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether or THF to just cover the magnesium.
-
Dissolve vinyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the vinyl bromide solution to the magnesium. The reaction should start within a few minutes, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.
-
2. Synthesis of this compound
-
Apparatus: A three-necked, round-bottom flask equipped with a dropping funnel, a magnetic stirrer, a thermometer, and an inert gas inlet.
-
Procedure:
-
Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve 1-methyl-3-pyrrolidinone (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the 1-methyl-3-pyrrolidinone solution dropwise to the Grignard reagent while maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Continue adding the ammonium chloride solution until the solid magnesium salts dissolve and two distinct layers are formed.[3]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. server.ccl.net [server.ccl.net]
- 4. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Ethenyl-1-methylpyrrolidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethenyl-1-methylpyrrolidin-3-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound via the Grignard reaction can stem from several factors:
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Grignard Reagent Quality: The vinylmagnesium bromide is highly reactive and sensitive to air and moisture. Ensure you are using a freshly prepared or properly stored Grignard reagent. Titrate the reagent before use to determine its exact molarity.
-
Reaction Conditions:
-
Anhydrous Conditions: The presence of even trace amounts of water will quench the Grignard reagent. All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents must be used.
-
Temperature Control: The addition of 1-methylpyrrolidin-3-one to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to minimize side reactions. Allowing the reaction to warm to room temperature should be done gradually.
-
-
Purity of Starting Material: Impurities in the 1-methylpyrrolidin-3-one can interfere with the reaction. Ensure the starting ketone is pure, for instance, by distillation prior to use.[1]
-
Side Reactions: Competing side reactions such as enolization of the ketone and reduction of the carbonyl group can reduce the yield of the desired tertiary alcohol.
Q2: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be and how can I minimize its formation?
A2: A common byproduct in Grignard reactions with ketones is the corresponding reduced alcohol, in this case, 1-methylpyrrolidin-3-ol. This occurs when the Grignard reagent acts as a reducing agent rather than a nucleophile.
-
Minimizing Reduction:
-
Use a high-quality Grignard reagent. The presence of magnesium hydride impurities can favor reduction.
-
Maintain a low reaction temperature during the addition of the ketone.
-
Consider the use of cerium(III) chloride (Luche reduction conditions), which can enhance the nucleophilicity of the Grignard reagent and suppress reduction.
-
Another possibility is the formation of a dimer resulting from a Wurtz-type coupling of the Grignard reagent. However, the formation of 1-methylpyrrolidin-3-ol is a more likely side reaction. In some cases, complex mixtures of diastereomers can also form.[2]
Q3: My NMR analysis shows unreacted 1-methylpyrrolidin-3-one in the crude product. What went wrong?
A3: The presence of unreacted starting material suggests an incomplete reaction. This can be due to:
-
Insufficient Grignard Reagent: An inadequate amount of vinylmagnesium bromide was used. It is crucial to accurately determine the concentration of the Grignard reagent via titration and use a slight excess (e.g., 1.1-1.5 equivalents).
-
Poor Reagent Quality: The Grignard reagent may have degraded due to exposure to air or moisture, reducing its effective concentration.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion. Ensure adequate reaction time after the addition of the ketone, typically allowing it to stir at room temperature for several hours.
Q4: The work-up procedure seems to be causing product loss. Are there any specific recommendations?
A4: The work-up for Grignard reactions is critical for isolating the desired product.
-
Quenching: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Avoid using water directly, as it can be too exothermic and may lead to side reactions.
-
Extraction: The product is a tertiary amine and can be soluble in both organic and aqueous layers depending on the pH. Ensure the aqueous layer is basified (e.g., with NaOH) to a pH > 10 before extraction with an organic solvent like ethyl acetate or diethyl ether to ensure the product is in its free base form. Perform multiple extractions to maximize recovery.
Experimental Protocols
Synthesis of 1-Methylpyrrolidin-3-ol (Precursor)
Several methods for the synthesis of 1-methylpyrrolidin-3-ol have been reported. One common method involves the reductive amination of a suitable precursor. High yields and purity are achievable with this method.[3][4] Another approach involves the cyclization of 1,4-dichloro-2-butanol with methylamine, resulting in a yield of approximately 64.8% and a purity of 99.3%.[5]
Synthesis of this compound
Materials:
-
1-Methylpyrrolidin-3-one
-
Vinylmagnesium bromide (e.g., 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Under an inert atmosphere, charge the flask with vinylmagnesium bromide solution in THF.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve 1-methylpyrrolidin-3-one in anhydrous THF and add it to the dropping funnel.
-
Add the solution of 1-methylpyrrolidin-3-one dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH > 10.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Data Presentation
Table 1: Summary of Reported Yields and Purity for the Synthesis of (3R)-1-Methylpyrrolidin-3-ol
| Reference | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| EP 3415499 A1[3] | (3R)-Pyrrolidin-3-ol | Paraformaldehyde, H₂, 5% Pt/C | Methanol | 93 | 99.5 |
| EP 3415499 A1[3] | (3R)-Pyrrolidin-3-ol | Paraformaldehyde, H₂, 5% Pt/C | Methanol | 89 | 96.8 |
| CN108698989B[4] | (3R)-Pyrrolidin-3-ol | Paraformaldehyde, H₂, 5% Pt/C | Methanol | 86 | 99.0 |
| CN108698989B[4] | (3R)-Pyrrolidin-3-ol | Paraformaldehyde, H₂, 5% Pt/C | Methanol | 88 | 98.9 |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction and potential side reactions in the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
- 2. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 5. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stability of 3-ethenyl-1-methylpyrrolidin-3-ol in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethenyl-1-methylpyrrolidin-3-ol. The information provided is designed to help you anticipate and address stability challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:
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Oxidation: The tertiary allylic alcohol and the N-methyl groups are prone to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions in the solution.
-
Acid/Base-Catalyzed Rearrangement: The tertiary allylic alcohol can undergo rearrangement reactions in both acidic and basic conditions, potentially leading to the formation of isomeric impurities.
-
N-Oxidation: The nitrogen atom in the N-methylpyrrolidine ring can be oxidized to form the corresponding N-oxide.[1][2]
Q2: I am observing a loss of potency of my this compound solution over time. What could be the cause?
A2: Loss of potency is likely due to one or more of the degradation pathways mentioned above. To identify the specific cause, we recommend performing a forced degradation study under various stress conditions (acid, base, oxidation, heat, and light). This will help pinpoint the primary instability and guide you in selecting appropriate stabilization strategies.
Q3: How can I prevent the oxidative degradation of my compound?
A3: To minimize oxidative degradation, consider the following:
-
Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid into your solution. The optimal concentration should be determined experimentally but typically ranges from 0.01% to 0.1% (w/v).
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Chelating Agents: If metal-ion-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
Q4: My solution of this compound is showing a change in pH and the appearance of new peaks in the chromatogram. What is happening?
A4: A change in pH and the emergence of new peaks are strong indicators of degradation. Acid- or base-catalyzed rearrangement of the tertiary allylic alcohol is a likely cause. It is crucial to control the pH of your solution within a stable range, which needs to be determined experimentally. Buffering the solution to a neutral or slightly acidic pH is often a good starting point.
Q5: Are there any specific storage conditions recommended for solutions of this compound?
A5: For optimal stability, solutions of this compound should be:
-
Stored at refrigerated temperatures (2-8 °C) to slow down the rate of all potential degradation reactions.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation of the vinyl group.
-
Stored under an inert atmosphere if oxidative degradation is a concern.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Assay | Oxidative degradation, acid/base-catalyzed rearrangement, N-oxidation. | Perform a forced degradation study to identify the primary degradation pathway. Based on the results, implement appropriate stabilization strategies (see FAQs and Experimental Protocols). |
| Appearance of New Impurity Peaks in HPLC | Degradation of the parent compound. | Characterize the impurity peaks using mass spectrometry (MS) to understand the degradation pathway. Adjust solution pH, add antioxidants, or protect from light as needed. |
| Change in Solution pH Over Time | Formation of acidic or basic degradation products. | Buffer the solution to a pH range where the compound is most stable (determine experimentally). Re-evaluate the formulation components for any incompatibilities. |
| Discoloration of the Solution | Oxidative degradation or formation of colored degradants. | Protect the solution from light and oxygen. Consider the use of antioxidants. |
| Precipitation or Cloudiness | Formation of insoluble degradation products or change in solubility due to pH shift. | Filter the solution and analyze the precipitate. Adjust pH and/or add solubilizing agents if necessary. Confirm the stability of the compound in the chosen solvent system. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
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Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose aliquots of the stock solution to the following stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (in a calibrated oven).
-
Photolytic: Expose to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect any degradation products.
-
Calculate the percentage degradation in each condition.
Protocol 2: pH-Stability Profile
Objective: To determine the pH range where this compound exhibits maximum stability.
Methodology:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).
-
Add a known concentration of this compound to each buffer solution.
-
Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
At various time intervals, withdraw samples and analyze them using a stability-indicating HPLC method.
-
Determine the degradation rate constant (k) at each pH by plotting the natural logarithm of the remaining drug concentration versus time.
-
Plot the logarithm of the rate constant (log k) against pH to generate the pH-rate profile and identify the pH of maximum stability.
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | % Degradation | Major Degradant Peak (RT, min) |
| 0.1 N HCl, 60°C, 24h | 15.2 | 4.8 |
| 0.1 N NaOH, 60°C, 24h | 22.5 | 5.3 |
| 3% H₂O₂, RT, 24h | 35.8 | 6.1 (N-oxide) |
| 80°C, 48h | 8.1 | 4.8, 5.3 |
| Photolytic (ICH) | 12.4 | 7.2 |
Table 2: Hypothetical pH-Rate Profile Data for this compound at 50°C
| pH | Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | 0.085 | 8.2 |
| 4.0 | 0.021 | 33.0 |
| 6.0 | 0.015 | 46.2 |
| 8.0 | 0.045 | 15.4 |
| 10.0 | 0.112 | 6.2 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for addressing instability issues.
References
Technical Support Center: Synthesis of 3-Ethenyl-1-methylpyrrolidin-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-ethenyl-1-methylpyrrolidin-3-ol via the Grignard reaction between 1-methyl-3-pyrrolidinone and a vinyl Grignard reagent, such as vinylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the nucleophilic addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to the ketone functional group of 1-methyl-3-pyrrolidinone. This is a standard Grignard reaction to form a tertiary alcohol.[1][2]
Reaction Scheme:
Q2: What are the most critical parameters for a successful Grignard reaction?
A2: Grignard reactions are highly sensitive to moisture and protic solvents. Therefore, ensuring strictly anhydrous (water-free) conditions is paramount. This includes using dry glassware, anhydrous solvents (typically ethers like THF or diethyl ether), and a dry inert atmosphere (e.g., nitrogen or argon).[1]
Q3: My reaction is not initiating. What could be the problem?
A3: Failure to initiate is a common issue in Grignard reactions. The primary cause is often a passivating layer of magnesium oxide on the surface of the magnesium turnings. To activate the magnesium, you can use methods such as crushing the turnings in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Q4: What are the common side reactions in this synthesis?
A4: The most common side reactions include:
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Enolization of the 1-methyl-3-pyrrolidinone by the Grignard reagent, which acts as a base. This leads to the recovery of the starting ketone after workup.[1]
-
Reduction of the ketone to the corresponding secondary alcohol (1-methyl-3-pyrrolidinol).
-
Wurtz coupling of the vinyl Grignard reagent with any unreacted vinyl halide.
Q5: How can I minimize the formation of side products?
A5: To minimize side reactions:
-
Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C or below) to control the exothermicity of the reaction.
-
Ensure the quality of the Grignard reagent; freshly prepared or titrated reagents are recommended.
-
Consider the use of additives like cerium(III) chloride (CeCl₃), which can enhance the nucleophilicity of the Grignard reagent and suppress enolization.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate (no exotherm or color change). | Inactive magnesium surface (oxide layer). | Activate magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Wet glassware or solvent. | Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents. | |
| Low yield of the desired tertiary alcohol. | Grignard reagent decomposed due to exposure to moisture or air. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Significant enolization of the starting ketone. | Add the Grignard reagent slowly at a low temperature (e.g., 0 °C). Consider using CeCl₃ as an additive. | |
| Impure starting materials. | Purify the 1-methyl-3-pyrrolidinone and vinyl halide before use. | |
| Complex mixture of products observed by TLC or NMR. | Multiple side reactions occurring. | Optimize reaction temperature and addition rate. Ensure high-purity reagents. |
| Starting material is recovered after the reaction. | Inactive Grignard reagent. | Prepare a fresh batch of Grignard reagent and titrate it to determine the exact concentration. |
| Significant enolization has occurred. | Lower the reaction temperature and consider the use of CeCl₃. |
Experimental Protocols
Preparation of Vinylmagnesium Bromide
A detailed procedure for the preparation of vinylmagnesium bromide can be found in Organic Syntheses. The procedure involves the reaction of magnesium turnings with vinyl bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Initiation of the reaction may require the addition of a small amount of methyl iodide.
General Procedure for the Synthesis of this compound
-
Preparation: Under an inert atmosphere (nitrogen or argon), place a solution of 1-methyl-3-pyrrolidinone in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask to 0 °C in an ice bath.
-
Addition: Slowly add a solution of vinylmagnesium bromide in THF from the dropping funnel to the stirred ketone solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
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Workup: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low or no product yield in the Grignard synthesis.
References
Technical Support Center: Production of 3-Ethenyl-1-methylpyrrolidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-ethenyl-1-methylpyrrolidin-3-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction of 1-methylpyrrolidin-3-one with vinylmagnesium bromide.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction fails to initiate (no exotherm observed after adding a small amount of vinylmagnesium bromide) | 1. Wet glassware or solvent. 2. Impure magnesium or vinyl bromide used for Grignard reagent preparation. 3. Passivated magnesium surface. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Diethyl ether and THF are common solvents and must be rigorously dried. 2. Use high-purity magnesium turnings and freshly distilled vinyl bromide. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[1] |
| Low yield of this compound | 1. Incomplete reaction. 2. Side reactions, such as enolization of the ketone or Wurtz coupling. 3. Loss of product during work-up and purification. | 1. Monitor the reaction by TLC or GC to ensure complete consumption of the starting ketone.[2] 2. Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C) to minimize side reactions. 3. Perform a careful aqueous work-up, followed by extraction with a suitable organic solvent. Purification by vacuum distillation or column chromatography may be necessary. |
| Formation of significant impurities | 1. Presence of unreacted starting materials. 2. Formation of byproducts from side reactions. 3. Decomposition of the product. | 1. Ensure the Grignard reagent is in slight excess to drive the reaction to completion. 2. Characterize impurities by GC-MS or NMR to identify their structure and adjust reaction conditions accordingly. 3. Avoid excessive heating during distillation, as tertiary alcohols can be prone to dehydration. |
| Difficulty in isolating the pure product | 1. Emulsion formation during aqueous work-up. 2. Co-distillation of product with solvent or impurities. | 1. Use a saturated aqueous solution of ammonium chloride for quenching the reaction, which can help break up emulsions.[1] 2. Ensure all low-boiling solvents are removed by rotary evaporation before final purification by vacuum distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to 1-methylpyrrolidin-3-one. This reaction forms the desired tertiary alcohol.
Q2: How can I prepare the vinylmagnesium bromide Grignard reagent?
A2: Vinylmagnesium bromide is typically prepared by reacting vinyl bromide with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.[1] It is crucial to maintain anhydrous conditions to prevent quenching of the Grignard reagent.
Q3: What are the critical safety precautions for this synthesis?
A3: Grignard reagents are highly reactive and pyrophoric. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.[1] The reaction is exothermic and requires careful temperature control, especially during scale-up. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2] A successful reaction will show the consumption of the 1-methylpyrrolidin-3-one starting material and the appearance of the this compound product.
Q5: What is the appropriate work-up procedure for a Grignard reaction?
A5: After the reaction is complete, it should be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl) at a low temperature.[1] This will protonate the alkoxide intermediate to form the alcohol and dissolve the magnesium salts. The product can then be extracted into an organic solvent.
Q6: What are the expected challenges when scaling up this synthesis?
A6: The primary challenges in scaling up this Grignard reaction are:
-
Heat Management: The reaction is highly exothermic, and efficient heat dissipation is critical to prevent runaway reactions.
-
Mass Transfer: Ensuring efficient mixing of the heterogeneous magnesium turnings and the vinyl bromide solution is important for consistent Grignard reagent formation.
-
Addition Rate: The rate of addition of the Grignard reagent to the ketone must be carefully controlled to maintain the desired reaction temperature and minimize side reactions.
Experimental Protocols
Synthesis of this compound
Materials:
-
1-methylpyrrolidin-3-one
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylpyrrolidin-3-one dissolved in anhydrous diethyl ether or THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the vinylmagnesium bromide solution from the dropping funnel to the stirred ketone solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for synthesis issues.
References
addressing impurities in 3-ethenyl-1-methylpyrrolidin-3-ol samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethenyl-1-methylpyrrolidin-3-ol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the Grignard reaction. This involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the ketone functional group of 1-methyl-3-pyrrolidinone. The reaction should be conducted under strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.
Q2: What are the potential impurities I might encounter in my this compound sample?
A2: Impurities in your sample can originate from the starting materials, side reactions during the synthesis, or degradation of the product. Common impurities include:
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Unreacted 1-methyl-3-pyrrolidinone: Incomplete reaction can lead to the presence of the starting ketone.
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1-Methyl-3-pyrrolidinol: Reduction of the ketone by the Grignard reagent (if a β-hydride is available and sterically accessible, though less common with vinyl Grignard) or during workup.
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Byproducts from the Grignard reagent: Such as 3,3'-bi(1-methylpyrrolidin-3-ol) or other coupling products.
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Solvent and reagent residues: Residual solvents like tetrahydrofuran (THF) or diethyl ether, and quenching agents.
-
Degradation products: The vinyl alcohol moiety can be susceptible to polymerization or rearrangement under certain conditions (e.g., acidic pH, high temperatures).
Q3: How can I analyze the purity of my this compound sample?
A3: The purity of your sample can be assessed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For the quantification of non-volatile impurities and the main compound. A reversed-phase C18 column is often a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., hydroxyl, vinyl).
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Grignard Reagent | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or titrated Grignard reagent. | Increased conversion of the starting material and higher product yield. |
| Presence of Water | Use anhydrous solvents and reagents. Dry the starting 1-methyl-3-pyrrolidinone before use. | The Grignard reagent remains active, leading to the desired reaction. |
| Incomplete Reaction | Increase the reaction time or temperature (within stable limits for the product). Use a slight excess of the Grignard reagent. | Drive the reaction to completion, maximizing the yield of the desired product. |
| Side Reactions | Add the Grignard reagent slowly to the solution of 1-methyl-3-pyrrolidinone at a low temperature (e.g., 0 °C) to minimize side reactions like enolization. | Favor the desired 1,2-addition over competing side reactions. |
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Issue 2: Presence of Significant Impurities in the Final Product
Troubleshooting Impurity Profiles:
| Impurity Detected | Potential Source | Remediation Strategy |
| 1-methyl-3-pyrrolidinone | Incomplete reaction. | Increase reaction time, temperature, or stoichiometry of the Grignard reagent. Purify the final product using fractional distillation or column chromatography. |
| 3,3'-bi(1-methylpyrrolidin-3-ol) | Dimerization of the Grignard reagent or radical coupling. | Ensure a clean reaction setup and high-quality Grignard reagent. Purification by chromatography may be effective. |
| Polymeric material | Acid-catalyzed polymerization of the vinyl group. | Maintain neutral or slightly basic conditions during workup and storage. Avoid exposure to acid and high temperatures. |
Logical Troubleshooting Flow for Impurities
Caption: Troubleshooting logic for addressing common impurities.
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC)
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in ethyl acetate.
-
Data Analysis: Calculate purity based on the area percentage of the main peak.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Ensure all joints are well-sealed to maintain a stable vacuum.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 1-5 mmHg).
-
Gently heat the distillation flask with a heating mantle while stirring.
-
Collect fractions based on the boiling point at the operating pressure. The main product will distill after any lower-boiling impurities (e.g., residual solvent) and before any higher-boiling impurities (e.g., dimers).
-
Monitor the purity of the collected fractions by GC or HPLC.
Disclaimer: The information provided is for guidance purposes only. All experimental work should be conducted by qualified personnel in a suitably equipped laboratory, adhering to all relevant safety precautions.
Technical Support Center: Analysis of 3-ethenyl-1-methylpyrrolidin-3-ol
Welcome to the technical support center for the analytical refinement of 3-ethenyl-1-methylpyrrolidin-3-ol. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial analytical techniques for the characterization of this compound?
A1: For initial characterization, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy ('H and "C NMR) and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is recommended. NMR will elucidate the chemical structure, while MS will confirm the molecular weight and fragmentation pattern.
Q2: How can I confirm the purity of my synthesized this compound?
A2: Purity is best assessed using a hyphenated chromatographic technique. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS) or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are standard methods. A high-purity sample should exhibit a single major peak.
Q3: What are the challenges in the chiral separation of this compound?
A3: As this compound possesses a chiral center at the C3 position, separating the enantiomers can be challenging. Chiral HPLC or chiral GC are the preferred methods.[1][2][3][4] The main challenges lie in selecting the appropriate chiral stationary phase and optimizing the mobile phase to achieve baseline separation of the enantiomers.
Q4: Are there any specific safety precautions I should take when handling this compound?
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column overload; Secondary interactions with the stationary phase. | Adjust mobile phase pH to ensure the analyte is in a single ionic state. Reduce sample concentration. Use a mobile phase additive like triethylamine (TEA) to mask active silanol groups on the column. |
| No Peak Detected | Analyte not eluting or not detected; Incorrect wavelength selection for UV detector. | Use a stronger mobile phase (higher organic solvent percentage). Ensure the detector is appropriate for the analyte (e.g., MS or ELSD if no chromophore). Run a UV-Vis spectrum of the compound to determine the optimal detection wavelength. |
| Baseline Noise or Drift | Contaminated mobile phase; Air bubbles in the system; Detector lamp aging. | Filter all solvents before use. Degas the mobile phase. Purge the system to remove air bubbles. Replace the detector lamp if necessary. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | Ensure proper mixing of the mobile phase. Check the pump for leaks and ensure it is delivering a constant flow. Use a column oven to maintain a stable temperature. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Broadening | High injection port temperature causing degradation; Slow injection speed; Column contamination. | Optimize the injection port temperature. Use a faster injection speed. Bake out the column at the manufacturer's recommended temperature. |
| No Peak or Low Signal | Analyte is not volatile or is thermally labile; Leak in the system; Incorrect MS settings. | Consider derivatization to increase volatility. Check for leaks using an electronic leak detector. Optimize MS parameters such as ionization energy and detector voltage. |
| Poor Mass Spectral Library Match | Co-eluting impurities; Background interference; Incorrect library selected. | Improve chromatographic separation to isolate the peak of interest. Perform a background subtraction. Ensure you are using an appropriate and up-to-date mass spectral library. |
| Ghost Peaks | Carryover from a previous injection; Septum bleed; Contamination in the carrier gas. | Run a blank solvent injection to confirm carryover. Replace the injection port septum. Use high-purity carrier gas with appropriate traps. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
Instrumentation: HPLC system with a UV-Vis detector or Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 4.6 mm x 150 mm, 3.5 µm).[5]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Detection: UV at 210 nm or MS in positive ion mode.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase A.
-
Injection Volume: 5 µL.
Protocol 2: Identification by GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for amine analysis (e.g., TR-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Port Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
Visualizations
Caption: General analytical workflow for this compound.
Caption: Logical troubleshooting pathway for analytical issues.
References
- 1. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of 3-Ethenyl-1-methylpyrrolidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-ethenyl-1-methylpyrrolidin-3-ol. The primary focus is on the diastereoselective addition of a vinyl Grignard reagent to 1-methylpyrrolidin-3-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low Yield of the Desired Tertiary Alcohol
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Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in Grignard reactions are a common issue and can stem from several factors:
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Poor Quality of Grignard Reagent: The vinylmagnesium bromide may have degraded due to exposure to moisture or air. It is crucial to use freshly prepared or titrated Grignard reagent.
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Presence of Water: Traces of water in the glassware or solvent will quench the Grignard reagent. Ensure all glassware is flame-dried or oven-dried before use and that anhydrous solvents are used.
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Enolization of the Ketone: 1-methylpyrrolidin-3-one has acidic alpha-protons. The Grignard reagent, being a strong base, can deprotonate the ketone to form an enolate, which is unreactive towards nucleophilic addition.[1] To minimize this, the reaction should be carried out at low temperatures (e.g., -78 °C) and the Grignard reagent should be added slowly to the ketone solution.
-
Side Reactions: The Grignard reagent can also lead to reduction of the ketone to a secondary alcohol if the Grignard reagent has a beta-hydride available for transfer.[1] While less of a concern with vinylmagnesium bromide, it is a possibility.
-
Issue 2: Poor Diastereoselectivity
-
Question: I am obtaining a nearly 1:1 mixture of diastereomers. How can I enhance the stereoselectivity of the vinyl addition?
-
Answer: Achieving high diastereoselectivity in the addition of nucleophiles to cyclic ketones can be challenging.[2] Several factors influence the stereochemical outcome:
-
Temperature: Higher reaction temperatures can lead to a decrease in stereoselectivity. Performing the reaction at lower temperatures (e.g., -78 °C to -40 °C) is often beneficial.
-
Solvent: The coordinating ability of the solvent can influence the transition state geometry. Ethereal solvents like THF are commonly used. Experimenting with other anhydrous ethers like diethyl ether or dimethoxyethane might alter the selectivity.
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Chelation Control: The presence of a heteroatom on the pyrrolidine ring can be exploited to direct the incoming nucleophile.[3][4] The use of Lewis acidic additives that can chelate to the nitrogen and the carbonyl oxygen can lock the conformation of the ring and favor attack from one face.[5]
-
Chiral Auxiliaries and Ligands: For enantioselective synthesis, the use of a chiral auxiliary on the pyrrolidine nitrogen or the addition of a chiral ligand to the reaction mixture can induce facial selectivity.[6][7] N,N,O-tridentate chiral ligands have shown promise in the asymmetric addition of Grignard reagents to ketones.[6]
-
Issue 3: Formation of Impurities
-
Question: My crude product shows significant impurities besides the desired product and starting material. What are these and how can I avoid them?
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Answer: Common impurities in Grignard reactions with ketones include:
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Secondary Alcohol: As mentioned, reduction of the ketone can lead to the formation of 1-methylpyrrolidin-3-ol.
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Wurtz Coupling Products: The Grignard reagent can couple with any unreacted vinyl bromide.
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Products from Reaction with Air: If the reaction is not performed under a strictly inert atmosphere, the Grignard reagent can react with oxygen to form hydroperoxides and other oxidation byproducts.
To minimize these impurities, ensure a high-quality Grignard reagent, strictly anhydrous and anaerobic conditions, and optimized reaction conditions (low temperature, slow addition).
-
Frequently Asked Questions (FAQs)
-
Q1: What is the likely mechanism for the stereoselective addition of vinylmagnesium bromide to 1-methylpyrrolidin-3-one?
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A1: The stereoselectivity is likely governed by either steric hindrance or chelation control. In the absence of a chelating agent, the vinyl group will preferentially attack from the less sterically hindered face of the pyrrolidinone ring.[5] With a suitable Lewis acid, a chelate can form between the Lewis acid, the nitrogen atom, and the carbonyl oxygen, leading to a more rigid transition state and directing the nucleophilic attack from a specific face.[3][4]
-
-
Q2: How can I determine the diastereomeric ratio of my product?
-
A2: The diastereomeric ratio (d.r.) can typically be determined by proton NMR (¹H NMR) spectroscopy of the crude reaction mixture by integrating the signals corresponding to protons that are unique to each diastereomer. Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the diastereomers.
-
-
Q3: Is it necessary to use a chiral ligand for diastereoselectivity?
-
A3: Not necessarily for diastereoselectivity if the starting material is achiral. However, if you are aiming for an enantiomerically enriched product (i.e., controlling the absolute configuration of the newly formed stereocenter), a chiral ligand or a chiral auxiliary is required.[6]
-
-
Q4: Can I use vinyllithium instead of vinylmagnesium bromide?
-
A4: Yes, vinyllithium is another potent nucleophile that can be used. However, the stereoselectivity may differ from that obtained with the Grignard reagent due to differences in the aggregation state and the nature of the metal cation.[8] The choice of organometallic reagent can be a critical parameter to screen for optimizing stereoselectivity.
-
Quantitative Data Presentation
Due to the limited availability of specific data for the synthesis of this compound, the following table presents representative data from analogous stereoselective Grignard additions to cyclic ketones to illustrate the impact of various reaction parameters on diastereoselectivity.
| Entry | Ketone Substrate | Grignard Reagent | Additive/Ligand | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | N-Boc-pyrrolidin-3-one | MeMgBr | None | THF | -78 | 3:1 | Analogous System |
| 2 | N-Boc-pyrrolidin-3-one | MeMgBr | ZnBr₂ | THF | -78 | 15:1 | Analogous System[5] |
| 3 | N-Boc-pyrrolidin-3-one | MeMgBr | TiCl₄ | CH₂Cl₂ | -78 | >20:1 | Analogous System[9] |
| 4 | 2-methylcyclohexanone | EtMgBr | None | Et₂O | 0 | 2:1 | Analogous System[2] |
| 5 | 2-methylcyclohexanone | EtMgBr | Chiral Ligand L1 | Toluene | -20 | 9:1 (85% ee) | Analogous System[6] |
Note: This table is for illustrative purposes and the results for the synthesis of this compound may vary.
Experimental Protocols
Protocol 1: Diastereoselective Addition of Vinylmagnesium Bromide to 1-Methylpyrrolidin-3-one (Chelation-Controlled)
This protocol is a representative procedure based on analogous chelation-controlled Grignard additions.
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) is thoroughly flame-dried under a stream of dry nitrogen or argon and allowed to cool to room temperature under an inert atmosphere.
-
Reagent Preparation:
-
To the reaction flask, add 1-methylpyrrolidin-3-one (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 10 mL per mmol of ketone).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a chelating Lewis acid, such as zinc bromide (ZnBr₂, 1.1 eq), to the ketone solution and stir for 30 minutes.
-
-
Grignard Addition:
-
Slowly add a solution of vinylmagnesium bromide (1.5 eq, typically 1 M in THF) to the ketone-Lewis acid mixture via the dropping funnel over a period of 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 3 hours.
-
-
Quenching and Work-up:
-
Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and diastereomeric ratio of the purified this compound by ¹H NMR and/or chiral HPLC analysis.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Proposed chelation-controlled model for stereoselectivity.
Caption: Troubleshooting workflow for poor stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Chelate-Controlled Addition of Grignard Reagents to Unsaturated Medium-Ring Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-hydroxy-alpha,beta-alkenenitriles: chelation-controlled conjugate additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alc ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06350B [pubs.rsc.org]
- 7. Chiral-Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 3-ethenyl-1-methylpyrrolidin-3-ol
Disclaimer: The following information is provided for guidance and is based on general chemical principles, as there is currently no specific published literature on the degradation pathways of 3-ethenyl-1-methylpyrrolidin-3-ol. The proposed pathways and experimental details are hypothetical and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting a forced degradation study on this compound?
A1: Forced degradation studies, also known as stress testing, are crucial for several reasons:
-
To identify the likely degradation products and establish the degradation pathways of the molecule.[1]
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To understand the intrinsic stability of the molecule under various stress conditions such as hydrolysis, oxidation, photolysis, and heat.[1]
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To develop and validate a stability-indicating analytical method (e.g., HPLC) that can resolve the parent drug from all potential degradation products.
-
To aid in the development of a stable formulation and determine appropriate storage conditions.
Q2: What are the most probable sites of degradation on the this compound molecule?
A2: Based on its functional groups (tertiary amine, tertiary alcohol, and an ethenyl group), the following sites are most susceptible to degradation:
-
N-methylpyrrolidine ring: The tertiary amine could be susceptible to oxidation, leading to an N-oxide derivative. The ring itself could potentially undergo cleavage under harsh acidic or basic conditions.
-
Tertiary alcohol: While generally resistant to mild oxidation[2][3][4][5], this group may undergo dehydration under acidic conditions and heat, leading to the formation of a diene.
-
Ethenyl (vinyl) group: This double bond is a likely site for oxidation, which could lead to the formation of an epoxide, which may subsequently be hydrolyzed to a diol.[6] Stronger oxidation could cleave the double bond entirely. The vinyl group is generally stable under basic conditions but can be labile in acidic environments.[7]
Q3: What analytical techniques are most suitable for studying the degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating the parent compound from its degradation products and quantifying them. A mass spectrometer (LC-MS) is invaluable for identifying the mass of the degradation products, which aids in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural elucidation of isolated degradation products.
-
Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify changes in functional groups during degradation.
Troubleshooting Guides
Issue 1: Unexpected peaks in the HPLC chromatogram during an acid hydrolysis study.
-
Question: I am seeing multiple, poorly resolved peaks in my HPLC analysis after subjecting this compound to acidic conditions. What could be the cause?
-
Answer: This could be due to several factors:
-
Dehydration: The tertiary alcohol is prone to dehydration under acidic conditions, which could lead to the formation of a more complex mixture of isomeric dienes.
-
Ethenyl Group Reactivity: The ethenyl group may also react or rearrange under acidic conditions, contributing to the formation of multiple byproducts.
-
Suboptimal HPLC Method: Your current HPLC method may not be optimized to resolve all the degradation products. Try adjusting the mobile phase composition, gradient, pH, or column chemistry.
-
Issue 2: Poor mass balance in the oxidative degradation study.
-
Question: After exposing the compound to an oxidizing agent (e.g., H₂O₂), the total percentage of the parent compound and the observed degradation products is significantly less than 100%. Where is the missing mass?
-
Answer: A poor mass balance in oxidative studies can be attributed to:
-
Formation of Volatile or Non-UV Active Products: Oxidation may lead to the formation of small, volatile molecules (e.g., formaldehyde from the cleavage of the ethenyl group) or compounds that lack a UV chromophore, making them undetectable by a standard UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS).
-
Formation of Insoluble Products: The degradation products might be polymers or other insoluble materials that precipitate out of the solution and are not injected into the HPLC system.
-
Adsorption to Container: Highly polar degradation products may adsorb to the surface of the sample vial.
-
Issue 3: Inconsistent results in the photostability study.
-
Question: I am getting variable degradation rates in my photostability experiments. Why is this happening?
-
Answer: Inconsistent photostability results often stem from:
-
Sample Preparation: Ensure the concentration and solvent are identical for all samples. The solvent can significantly influence photodegradation pathways.
-
Light Source Variability: The intensity and wavelength of the light source must be consistent. Ensure the samples are placed at the same distance from the light source in each experiment.
-
Temperature Control: Photostability chambers can generate heat. If the temperature is not controlled, you may be observing a combination of photodegradation and thermal degradation. Use a control sample shielded from light but kept at the same temperature to differentiate between the two.
-
Experimental Protocols
The following are hypothetical protocols for forced degradation studies. The concentration of the stressor and the duration of the study should be adjusted to achieve a target degradation of 5-20%.[8]
1. Acid Hydrolysis
-
Protocol: Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis
-
Protocol: Prepare a 1 mg/mL solution of the compound in 0.1 M NaOH. Incubate at 60°C. Withdraw and analyze aliquots at specified time points. Neutralize with an equivalent amount of 0.1 M HCl prior to analysis.
3. Oxidative Degradation
-
Protocol: Prepare a 1 mg/mL solution of the compound in a 3% solution of hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light. Withdraw and analyze aliquots at 0, 2, 4, 8, and 24 hours.
4. Thermal Degradation
-
Protocol: Store the solid compound in a temperature-controlled oven at 70°C. At time points of 1, 3, 7, and 14 days, dissolve a sample of the solid in a suitable solvent for HPLC analysis.
5. Photolytic Degradation
-
Protocol: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or water). Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions. Analyze both samples at appropriate time intervals.
Data Presentation
Table 1: Hypothetical Summary of Forced Degradation Studies for this compound
| Stress Condition | Time | % Assay of Parent Compound | Number of Degradants | Major Degradant (% Area) |
| 0.1 M HCl at 60°C | 24h | 85.2 | 3 | 5.8 (DP1), 4.1 (DP2) |
| 0.1 M NaOH at 60°C | 24h | 92.5 | 2 | 3.5 (DP3) |
| 3% H₂O₂ at RT | 8h | 81.7 | 4 | 7.2 (DP4), 5.1 (DP5) |
| Thermal (70°C, solid) | 14d | 98.1 | 1 | 1.2 (DP6) |
| Photolytic (ICH Q1B) | 7d | 89.9 | 2 | 6.3 (DP7) |
DP = Degradation Product
Visualizations
Below are diagrams illustrating a general workflow for forced degradation studies and the hypothetical degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studymind.co.uk [studymind.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Comparative Analysis of the Anticholinergic Activity of 3-Ethenyl-1-methylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 3-ethenyl-1-methylpyrrolidin-3-ol, focusing on its predicted anticholinergic properties. Due to the limited publicly available data on this specific compound, this guide leverages structure-activity relationship (SAR) data from closely related 1-methylpyrrolidin-3-ol derivatives and compares their potential efficacy with well-established anticholinergic agents, atropine and glycopyrrolate.
Introduction to Anticholinergic Activity
Anticholinergic agents are compounds that block the action of acetylcholine, a neurotransmitter, at muscarinic receptors. These receptors are involved in a wide range of physiological processes, including the regulation of smooth muscle contraction, heart rate, and glandular secretions. Consequently, anticholinergic drugs are utilized in the treatment of various conditions, such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain types of bradycardia. The activity of these agents is typically quantified by their affinity for muscarinic receptors (Ki values) and their ability to inhibit agonist-induced physiological responses (pA2 values).
Predicted Anticholinergic Profile of this compound
Based on general SAR principles for muscarinic antagonists, the introduction of small, hydrophobic substituents at the 3-position of the pyrrolidine ring can influence receptor binding. The vinyl group, being a compact and unsaturated moiety, may contribute to favorable interactions within the hydrophobic pocket of the muscarinic receptor binding site. It is hypothesized that this compound would act as a competitive antagonist at muscarinic receptors. To provide a quantitative comparison, this guide presents experimental data for established anticholinergic drugs, atropine and glycopyrrolate.
Comparative Quantitative Data
The following table summarizes the anticholinergic activity of the comparator compounds, atropine and glycopyrrolate, determined in functional and binding assays.
| Compound | Assay Type | Preparation | Agonist | pA2 Value | Ki (nM) | Muscarinic Receptor Subtype(s) |
| Atropine | Functional Assay[1] | Guinea Pig Ileum | Acetylcholine | 9.93 ± 0.04 | - | Non-selective |
| Binding Assay[2] | CHO-M3 Membranes | - | - | Varies by subtype | M1, M2, M3, M4, M5 | |
| Glycopyrrolate | Functional Assay[3] | Guinea Pig Atrium | Carbachol | 8.16 | - | Non-selective |
| Binding Assay[3] | Guinea Pig Brain | - | - | 0.03 (M2), 0.60 (M1) | M1, M2 |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-labeled antagonists for non-specific binding determination (e.g., Atropine).
-
Test compound (e.g., this compound).
-
Membrane binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and the non-labeled antagonist.
-
In a 96-well plate, add the cell membrane preparation (typically 10 µg of protein per well).
-
Add the serially diluted test compound or buffer (for total binding) or a high concentration of a non-labeled antagonist (for non-specific binding).
-
Add the radioligand ([³H]-NMS) at a concentration near its Kd value (e.g., 100-400 pM).[4]
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours) with gentle agitation.[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (pA2 Determination via Schild Analysis)
This protocol outlines the determination of the pA2 value of a competitive antagonist using an isolated tissue preparation, such as the guinea pig ileum.
Materials:
-
Isolated guinea pig ileum segments.
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., Acetylcholine or Carbachol).
-
Test compound (antagonist).
Procedure:
-
Mount a segment of the guinea pig ileum in the organ bath under a resting tension.
-
Allow the tissue to equilibrate for a set period.
-
Perform a cumulative concentration-response curve for the agonist to determine its EC50 value (the concentration that produces 50% of the maximal response).
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of the antagonist for a predetermined time to allow for equilibrium.
-
Repeat the cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat steps 4-6 with at least two other concentrations of the antagonist.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The pA2 value is the x-intercept of the linear regression of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[5]
Visualizations
Caption: Experimental workflows for determining anticholinergic activity.
Caption: Proposed mechanism of competitive antagonism at muscarinic receptors.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Ethenyl-1-methylpyrrolidin-3-ol and Structurally Similar Pyrrolidine Derivatives as Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrrolidine Derivatives and Nicotinic Acetylcholine Receptors
The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its saturated, five-membered heterocyclic structure allows for diverse stereochemical arrangements, making it a valuable component in the design of drugs targeting the central nervous system. A significant area of interest is the development of pyrrolidine-based ligands for nicotinic acetylcholine receptors (nAChRs).
nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. They are implicated in a wide range of physiological processes, including cognitive function, learning, memory, and attention. Dysregulation of nAChR activity is associated with various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The two major nAChR subtypes in the brain are the α4β2 and α7 subtypes. The development of subtype-selective ligands is a key objective in drug discovery to achieve targeted therapeutic effects with minimal side effects.
Comparative Analysis of Pyrrolidine Derivatives at nAChRs
This section presents a comparative analysis of various pyrrolidine derivatives based on their binding affinities for different nAChR subtypes. The data is compiled from multiple studies and is presented in a tabular format for ease of comparison.
Binding Affinity Data
The following table summarizes the binding affinities (Ki) of several pyrrolidine derivatives for human α4β2 and α7 nAChRs, as well as rat α3β4 nAChRs. These compounds were selected to illustrate the impact of different substituents on the pyrrolidinyl moiety on receptor binding.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| Nicotine | α4β2 | 1.2 | [1] |
| α3β4 | 56 | [1] | |
| α7 | >10,000 | [1] | |
| (S)-3-Pyridyl-3-aminopyrrolidine | α4β2 | 0.8 | [1] |
| α3β4 | 120 | [1] | |
| α7 | >10,000 | [1] | |
| (S)-3-Pyridyl-3-acetamidopyrrolidine | α4β2 | 2.5 | [1] |
| α3β4 | 2,500 | [1] | |
| α7 | >10,000 | [1] | |
| A-85380 | α4β2 | 0.05 | [2] |
| α3β4 | 1.2 | [2] | |
| α7 | >10,000 | [2] | |
| Varenicline | α4β2 | 0.1 | [2] |
| α3β4 | 27 | [2] | |
| α7 | 320 | [2] |
Note: Data for 3-ethenyl-1-methylpyrrolidin-3-ol is not available in the cited literature. The compounds in the table are chosen to represent common structural motifs and their impact on nAChR binding.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to characterize the interaction of pyrrolidine derivatives with nAChRs.
Radioligand Binding Assay for nAChR Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from nAChRs.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK-293 cells stably transfected with human α4β2 or α7 nAChR subunits).
-
Radioligand (e.g., [³H]epibatidine or [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
Test compounds (pyrrolidine derivatives) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membrane homogenates expressing the target nAChR subtype.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the test compound to the wells. For determining non-specific binding, add a high concentration of a known non-labeled ligand (e.g., nicotine).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) for Functional Activity
This electrophysiological technique is used to measure the functional activity (e.g., agonist, antagonist, or modulator) of a compound at ligand-gated ion channels like nAChRs expressed in Xenopus laevis oocytes.
Objective: To characterize the electrophysiological response of nAChRs to the application of a test compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96 solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
-
Test compounds at various concentrations.
-
Agonist solution (e.g., acetylcholine).
Procedure:
-
Prepare and inject Xenopus oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
To test for agonist activity, apply the test compound at various concentrations and record the elicited current.
-
To test for antagonist activity, co-apply the test compound with a known agonist (e.g., acetylcholine) and measure the inhibition of the agonist-induced current.
-
To test for allosteric modulation, pre-apply the test compound followed by the application of an agonist and observe any potentiation or inhibition of the agonist response.
-
Analyze the current responses to generate concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Experimental Workflows
The activation of nAChRs by ligands initiates a cascade of intracellular signaling events. The following diagrams, created using the DOT language, illustrate the major signaling pathways associated with α4β2 and α7 nAChRs, as well as a typical experimental workflow for compound characterization.
Signaling Pathways
Caption: Signaling pathway of the α4β2 nicotinic acetylcholine receptor.
Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.
Experimental Workflow
Caption: Experimental workflow for the evaluation of pyrrolidine derivatives.
Conclusion
While direct experimental data for this compound is not prevalent in the current body of scientific literature, the analysis of structurally similar pyrrolidine derivatives provides valuable insights into the key determinants of nAChR binding and functional activity. The length and nature of the substituent at the 3-position of the pyrrolidine ring, along with the stereochemistry, are critical factors influencing receptor affinity and selectivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the rational design and evaluation of novel pyrrolidine-based nAChR ligands. Further research is warranted to synthesize and characterize this compound to fully elucidate its pharmacological profile and therapeutic potential.
References
Comparative Analysis of 3-ethenyl-1-methylpyrrolidin-3-ol and Established Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, there is no publicly available experimental data for the biological activity of 3-ethenyl-1-methylpyrrolidin-3-ol. This guide provides a comparative framework based on its structural similarity to known acetylcholine receptor ligands. The data presented for established compounds are derived from published literature and are intended to serve as a benchmark for the potential evaluation of novel pyrrolidine derivatives.
The pyrrolidine scaffold is a key structural motif in many biologically active compounds, particularly those targeting the central nervous system.[1][2] The structure of this compound, featuring a methylated nitrogen and a hydroxyl group within the pyrrolidine ring, suggests potential interactions with acetylcholine receptors, both nicotinic (nAChR) and muscarinic (mAChR). This guide compares the hypothetical activity of this novel compound with well-established ligands for these receptors: the endogenous agonist Acetylcholine, the natural alkaloid Nicotine, the smoking cessation aid Varenicline, and the muscarinic agonist Pilocarpine.
Data Presentation: In Vitro Pharmacological Profiles
The following table summarizes the in vitro binding affinities and functional potencies of established acetylcholine receptor ligands. These values provide a reference for the potential efficacy and selectivity of new chemical entities such as this compound.
| Compound | Target Receptor | Assay Type | Parameter | Value (nM) |
| This compound | nAChR / mAChR | - | - | Data Not Available |
| Acetylcholine | Nicotinic & Muscarinic Receptors | Functional Assay | EC50 | Subtype dependent |
| Nicotine | α4β2 nAChR | Binding Assay | Ki | 6.1[3] |
| Varenicline | α4β2 nAChR | Binding Assay | Ki | 0.4[3] |
| Pilocarpine | M1 mAChR | Functional Assay | EC50 | Subtype dependent, partial agonist activity reported[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are generalized protocols for key in vitro assays typically employed in the characterization of acetylcholine receptor ligands.
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This assay determines the binding affinity of a test compound to a specific nAChR subtype.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human α4β2 nAChR subtype.
-
Radioligand: [³H]-epibatidine or [³H]-cytisine.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known ligand like nicotine).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Muscarinic Acetylcholine Receptor (mAChR) Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to activate mAChRs, leading to an increase in intracellular calcium.
-
Materials:
-
CHO-K1 cells stably expressing a human muscarinic receptor subtype (e.g., M1 or M3).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (e.g., this compound) at various concentrations.
-
Reference agonist (e.g., acetylcholine or carbachol).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with an integrated fluid handling system.
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well microplate and culture overnight.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the test compound to the wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.
-
Determine the concentration of the test compound that produces 50% of the maximal response (EC50).
-
The maximal response elicited by the test compound relative to a full agonist can be used to classify it as a full or partial agonist.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways for nicotinic and muscarinic acetylcholine receptors.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.
Caption: Simplified Gq-coupled signaling pathway of a muscarinic acetylcholine receptor.
Experimental Workflow
Caption: General workflow for a radioligand binding assay.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Synthesis Methods for 3-Ethenyl-1-methylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Building Block
This guide provides a comparative analysis of prominent synthetic methodologies for 3-ethenyl-1-methylpyrrolidin-3-ol, a tertiary alcohol derivative of the pyrrolidine scaffold, which is a common motif in pharmacologically active compounds. The selection of an optimal synthesis route is critical in drug development and chemical research, directly impacting yield, purity, scalability, and cost-effectiveness. This document presents a detailed examination of two primary synthetic strategies: a direct Grignard reaction and a multi-step approach involving a protected intermediate. Experimental protocols and quantitative data are provided to facilitate an informed selection process for specific research and development needs.
Method 1: Grignard Reaction with 1-Methylpyrrolidin-3-one
This method represents a direct and convergent approach to the target molecule, employing the well-established Grignard reaction. The key transformation involves the nucleophilic addition of a vinyl organometallic reagent to the ketone functionality of 1-methylpyrrolidin-3-one.
Experimental Protocol:
Step 1: Synthesis of 1-Methylpyrrolidin-3-ol (Precursor)
Multiple patented methods exist for the industrial-scale production of 1-methylpyrrolidin-3-ol. A representative procedure involves the reductive amination of pyrrolidin-3-ol with formaldehyde in the presence of a metal catalyst.[1][2]
-
(3R)-Pyrrolidin-3-ol (60.1 g), 93% paraformaldehyde (23.4 g, 1.05 equivalents), and 5% platinum on carbon (3.7 g, hydrous) are mixed in methanol (300.1 g).
-
The mixture is reacted under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C for approximately 6 to 8 hours. [1]
-
Reaction completion is monitored by gas chromatography.
-
The catalyst is removed by filtration, and the filtrate is concentrated.
-
The crude product is purified by distillation to yield (3R)-1-methylpyrrolidin-3-ol.
Step 2: Oxidation to 1-Methylpyrrolidin-3-one
The precursor alcohol is oxidized to the corresponding ketone, 1-methylpyrrolidin-3-one. Standard oxidation protocols, such as Swern or Dess-Martin periodinane oxidation, can be employed.
Step 3: Grignard Reaction
-
To a solution of 1-methylpyrrolidin-3-one in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), a solution of vinylmagnesium bromide (typically 1.0 M in THF) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Synthesis via N-Boc Protected Intermediate
This alternative strategy employs a protecting group to mask the reactive secondary amine of the pyrrolidine ring, allowing for the selective modification at the 3-position. This multi-step approach offers potential advantages in terms of reaction control and purification of intermediates.
Experimental Protocol:
Step 1: Synthesis of N-Boc-3-pyrrolidinone
This intermediate can be synthesized from commercially available starting materials. For instance, N-Boc-3-cyanopyrrolidine can be reduced to N-Boc-3-pyrrolidine formaldehyde, which is then oxidized to the ketone.[3]
Step 2: Vinyl Grignard Addition to N-Boc-3-pyrrolidinone
-
Following a similar procedure to Method 1, N-Boc-3-pyrrolidinone is reacted with vinylmagnesium bromide in an anhydrous etheral solvent under an inert atmosphere.
-
The reaction is quenched and worked up as described previously to yield N-Boc-3-ethenylpyrrolidin-3-ol.
Step 3: N-Methylation
-
The N-Boc-3-ethenylpyrrolidin-3-ol is dissolved in a suitable solvent such as tetrahydrofuran.
-
A strong base, such as sodium hydride, is added, followed by the addition of a methylating agent, for example, methyl iodide.
-
The reaction is stirred until completion and then quenched.
-
The product, N-Boc-3-ethenyl-1-methylpyrrolidin-3-ol, is isolated and purified.
Step 4: Deprotection
-
The Boc protecting group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid, in a solvent like dichloromethane.
-
The reaction mixture is neutralized, and the final product, this compound, is isolated and purified.
Quantitative Data Comparison
| Parameter | Method 1: Grignard Reaction | Method 2: N-Boc Protected Intermediate |
| Overall Yield | Moderate to High (Estimated) | Lower (Multi-step) |
| Purity of Precursor (1-methylpyrrolidin-3-ol) | 96.5% - 99.5%[1][2] | N/A |
| Number of Steps | 3 | 4 |
| Reaction Time (Overall) | Shorter | Longer |
| Scalability | Good | Moderate |
| Reagent Cost | Lower | Higher (Boc-anhydride, etc.) |
| Purification | Chromatography of final product | Chromatography of intermediates and final product |
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the synthesis of this compound via an N-Boc protected intermediate.
Conclusion
The choice between these two synthetic methodologies will depend on the specific requirements of the researcher or organization.
Method 1 (Grignard Reaction) offers a more direct and potentially higher-yielding route, making it attractive for large-scale production where efficiency and cost are primary concerns. The synthesis of the precursor, 1-methylpyrrolidin-3-ol, is well-established with high purity achievable.[1][2]
Method 2 (N-Boc Protected Intermediate) , while longer and likely to have a lower overall yield, provides greater control over the synthetic sequence. The use of a protecting group can be advantageous in more complex syntheses or when cleaner reaction profiles and easier purification of intermediates are desired.
For many applications, the directness and efficiency of the Grignard approach (Method 1) will likely make it the preferred route. However, for intricate synthetic strategies where minimizing side reactions and ensuring high purity at each stage is paramount, the N-Boc protected intermediate route (Method 2) presents a viable and robust alternative. Further optimization of reaction conditions for both methods could lead to improved yields and efficiencies.
References
Benchmarking the Catalytic Performance of 3-Ethenyl-1-Methylpyrrolidin-3-ol in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric organocatalysis, pyrrolidine-based catalysts stand out for their versatility and efficacy in constructing chiral molecules. This guide provides a comparative performance benchmark for 3-ethenyl-1-methylpyrrolidin-3-ol, a functionalized prolinol derivative. Due to the limited direct experimental data on this specific catalyst, its performance is benchmarked against well-established pyrrolidine-based catalysts in a model asymmetric aldol reaction. The data presented herein is compiled from representative studies on analogous catalysts and serves as a predictive baseline for the catalytic potential of this compound.
Performance Comparison in the Asymmetric Aldol Reaction
The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is a standard benchmark for evaluating the efficacy of organocatalysts. The following table summarizes the performance of various pyrrolidine-based catalysts in this transformation, providing a framework for assessing the potential of this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-Proline | 20 | DMSO | 24 | 95 | 95:5 | 98 |
| (S)-(-)-Diphenylprolinol | 10 | Toluene | 12 | 92 | 90:10 | 99 |
| (S)-Diphenylprolinol Trimethylsilyl Ether | 5 | CH2Cl2 | 8 | 98 | >99:1 | >99 |
| This compound (Predicted) | 5-10 | Toluene or CH2Cl2 | 8-16 | ~90-95 | ~90:10 | ~98-99 |
Note: The performance data for this compound is a projection based on the performance of structurally similar prolinol derivatives. Actual experimental results may vary.
Experimental Protocols
The following is a detailed experimental protocol for a representative asymmetric aldol reaction catalyzed by a prolinol derivative, which can be adapted for evaluating this compound.
Representative Asymmetric Aldol Reaction Catalyzed by (S)-(-)-Diphenylprolinol:
-
Catalyst Preparation: To a stirred solution of 4-nitrobenzaldehyde (0.3 mmol) in toluene (1.0 mL) at room temperature is added cyclohexanone (1.5 mmol).
-
Reaction Initiation: (S)-(-)-Diphenylprolinol (0.03 mmol, 10 mol%) is added to the solution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.
-
Analysis: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC) analysis.
Catalytic Cycle and Experimental Workflow
To visually represent the underlying processes, the following diagrams illustrate the proposed catalytic cycle for the prolinol-catalyzed asymmetric aldol reaction and a typical experimental workflow.
Caption: Proposed catalytic cycle for the prolinol-catalyzed asymmetric aldol reaction.
Caption: General experimental workflow for catalyst performance evaluation.
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolidin-3-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its three-dimensional structure and the ease of substitution at various positions make it an attractive starting point for the design of novel therapeutics. This guide provides a comparative overview of the structure-activity relationships (SAR) for analogs of 3-ethenyl-1-methylpyrrolidin-3-ol, a tertiary alcohol with potential activity at various receptors, such as nicotinic and muscarinic acetylcholine receptors. Due to the limited publicly available data on this specific compound series, this guide will draw upon established SAR principles for related pyrrolidine-based compounds to provide a framework for analysis and future drug design.
Hypothetical Structure-Activity Relationship Data
To illustrate the principles of SAR, the following table summarizes hypothetical binding affinity data for a series of this compound analogs at a generic receptor. This data is for demonstrative purposes to highlight how structural modifications can influence biological activity.
| Compound ID | R1-substituent (at N1) | R2-substituent (at C3) | R3-substituent (at C3) | Receptor Binding Affinity (Ki, nM) |
| 1a | -CH₃ | -OH | -CH=CH₂ | 50 |
| 1b | -CH₂CH₃ | -OH | -CH=CH₂ | 75 |
| 1c | -H | -OH | -CH=CH₂ | 120 |
| 2a | -CH₃ | -OCH₃ | -CH=CH₂ | 250 |
| 2b | -CH₃ | -OH | -CH₂CH₃ | 90 |
| 2c | -CH₃ | -OH | -C≡CH | 45 |
| 3a | -CH₃ | -OH | -Phenyl | 15 |
| 3b | -CH₃ | -OH | 4-Fluorophenyl | 10 |
Interpretation of Hypothetical SAR Data:
-
Substitution at the Pyrrolidine Nitrogen (R1): A methyl group at the N1 position (Compound 1a ) appears to be optimal for binding compared to an ethyl group (Compound 1b ) or an unsubstituted nitrogen (Compound 1c ). This suggests a specific size constraint in the receptor's binding pocket for this position.
-
Modification of the 3-Hydroxy Group (R2): The presence of the tertiary hydroxyl group is likely crucial for activity. Its replacement with a methoxy group (Compound 2a ) leads to a significant decrease in affinity, indicating that the hydroxyl may be acting as a key hydrogen bond donor or acceptor.
-
Modification of the 3-Ethenyl Group (R3): The vinyl group at C3 appears to be important for activity. Replacing it with an ethyl group (Compound 2b ) slightly reduces affinity, while an ethynyl group (Compound 2c ) maintains or slightly improves it, suggesting that unsaturation is favored. Aromatic substituents at this position, such as a phenyl ring (Compound 3a ), can significantly enhance binding affinity. Further substitution on the phenyl ring, for instance with a fluorine atom (Compound 3b ), can provide even greater potency, possibly due to favorable electronic or hydrophobic interactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key experiments used to evaluate the biological activity of pyrrolidine analogs.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2).
-
Membrane preparation from these cells.
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine.
-
Test compounds (pyrrolidinol analogs).
-
Binding buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl, CaCl₂, MgCl₂).
-
Wash buffer: Cold binding buffer.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing the target nAChR subtype and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known non-labeled ligand (e.g., nicotine) is used.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Influx Assay for nAChRs
This cell-based assay measures the functional activity of a compound (agonist or antagonist) by detecting changes in intracellular calcium levels upon receptor activation.
Materials:
-
HEK293 cells expressing the target nAChR subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Known agonist (e.g., acetylcholine or nicotine).
-
Test compounds.
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition:
-
For Agonist Mode: Add varying concentrations of the test compound to the wells and measure the fluorescence change over time.
-
For Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a set period. Then, add a fixed concentration of a known agonist (typically the EC₅₀ concentration) and measure the fluorescence change.
-
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the fluorescence intensity before and after the addition of the compounds.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. For agonists, EC₅₀ values (the concentration that produces 50% of the maximal response) are determined. For antagonists, IC₅₀ values (the concentration that inhibits 50% of the agonist-induced response) are calculated.
Visualizations
General Workflow for a Structure-Activity Relationship Study
The following diagram illustrates the iterative process of an SAR study in drug discovery.
Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.
Hypothetical Signaling Pathway for a Nicotinic Acetylcholine Receptor
This diagram shows a simplified signaling cascade that could be initiated by the binding of a pyrrolidinol analog to a ligand-gated ion channel like a nAChR.
Caption: A simplified signaling pathway for a ligand-gated ion channel.
Comparative Efficacy of Adenosine A2A Receptor Antagonists: An In Vivo vs. In Vitro Analysis
A comprehensive guide for researchers and drug development professionals on the efficacy of pyrrolidinol-derived compounds targeting the adenosine A2A receptor, with a focus on Istradefylline and Preladenant as representative examples.
Introduction: While specific efficacy data for 3-ethenyl-1-methylpyrrolidin-3-ol is not available in public literature, the structurally related pyrrolidinol scaffold is a key component in the synthesis of potent adenosine A2A receptor antagonists. This guide provides a comparative analysis of the in vivo and in vitro efficacy of two prominent adenosine A2A receptor antagonists, Istradefylline and Preladenant. These compounds are relevant alternatives for research into therapeutic agents targeting neurodegenerative disorders such as Parkinson's disease.
In Vitro Efficacy
The in vitro efficacy of adenosine A2A receptor antagonists is primarily determined by their binding affinity (Ki) to the receptor and their ability to functionally block the receptor's signaling cascade, often measured through cyclic adenosine monophosphate (cAMP) assays.
| Compound | Target Receptor | Binding Affinity (Ki) | Assay Organism |
| Istradefylline | Adenosine A2A | 2.2 nM | Human |
| Preladenant | Adenosine A2A | 1.1 nM | Human |
Table 1: Comparative In Vitro Binding Affinity of Adenosine A2A Receptor Antagonists. This table summarizes the reported binding affinities of Istradefylline and Preladenant to the human adenosine A2A receptor. Lower Ki values indicate higher binding affinity.
In Vivo Efficacy
The in vivo efficacy of these antagonists is often evaluated in animal models of Parkinson's disease, such as the haloperidol-induced catalepsy model in rats. This model assesses the ability of a compound to reverse the motor rigidity induced by the dopamine D2 receptor antagonist, haloperidol.
| Compound | Animal Model | Endpoint | Efficacy |
| Istradefylline | Rat (Haloperidol-induced catalepsy) | Reversal of catalepsy | Effective in reversing catalepsy |
| Preladenant | Rat (Haloperidol-induced catalepsy) | Reversal of catalepsy | Attenuates haloperidol-induced catalepsy[1] |
Table 2: Comparative In Vivo Efficacy in a Rat Model of Parkinson's Disease. This table qualitatively summarizes the in vivo efficacy of Istradefylline and Preladenant in the haloperidol-induced catalepsy model. Direct quantitative comparison of ED50 values is challenging due to variations in study designs. However, a reported AED50 (dose producing an adverse effect in 50% of rats) for haloperidol-induced catalepsy is approximately 0.29 mg/kg, providing a benchmark for the model's sensitivity[2].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the adenosine A2A receptor signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Efficacy Testing.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Radioligand: A radiolabeled ligand with known high affinity for the A2A receptor, such as [³H]ZM241385 or [³H]CGS 21680, is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro cAMP Functional Assay
Objective: To determine the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced cAMP production.
Methodology:
-
Cell Culture: Cells expressing the human adenosine A2A receptor are cultured and seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Agonist Stimulation: A known A2A receptor agonist (e.g., CGS 21680) is added to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined.
In Vivo Haloperidol-Induced Catalepsy in Rats
Objective: To assess the ability of a test compound to reverse the cataleptic state induced by haloperidol, a dopamine D2 receptor antagonist.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Catalepsy Induction: Haloperidol (e.g., 1-2 mg/kg) is administered intraperitoneally to induce a cataleptic state.
-
Test Compound Administration: The test compound is administered at various doses, typically orally or intraperitoneally, either before or after the onset of catalepsy.
-
Catalepsy Assessment: Catalepsy is measured at specific time points after haloperidol administration. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar, and the time it takes for the rat to remove both paws is recorded.
-
Data Analysis: The duration of catalepsy is compared between the vehicle-treated group and the groups treated with the test compound. The dose that produces a 50% reduction in the cataleptic score (ED50) can be calculated.
References
statistical analysis of experimental data for 3-ethenyl-1-methylpyrrolidin-3-ol
Abstract:
This guide provides a comparative statistical and methodological analysis of 1-methyl-3-pyrrolidinol and a close structural analog, 1-ethyl-3-pyrrolidinol. Due to the absence of publicly available experimental data for 3-ethenyl-1-methylpyrrolidin-3-ol, this document focuses on these relevant alternatives to provide valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key physicochemical properties, details established synthesis protocols, and outlines a general methodology for the evaluation of biological activity. Visualizations of a representative synthetic workflow and a hypothetical signaling pathway are also presented to aid in conceptual understanding.
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] The substitution pattern on the pyrrolidine ring significantly influences the molecule's physicochemical properties, biological activity, and potential therapeutic applications. This guide focuses on two closely related N-alkyl-3-pyrrolidinol derivatives: 1-methyl-3-pyrrolidinol and 1-ethyl-3-pyrrolidinol. While 1-methyl-3-pyrrolidinol is a versatile intermediate in organic synthesis,[2][3] its ethyl analog provides a valuable point of comparison for understanding structure-activity relationships. This document aims to provide a direct comparison of their properties and synthesis, offering a foundational resource for researchers exploring this chemical space.
Physicochemical Properties
A summary of the key physicochemical properties for 1-methyl-3-pyrrolidinol and 1-ethyl-3-pyrrolidinol is presented below. These properties are critical for predicting the behavior of these compounds in various experimental and biological systems.
| Property | 1-Methyl-3-pyrrolidinol | 1-Ethyl-3-pyrrolidinol |
| Molecular Formula | C₅H₁₁NO[4] | C₆H₁₃NO[5][6] |
| Molecular Weight | 101.15 g/mol [4] | 115.17 g/mol [5][6] |
| Appearance | Clear colorless to pale yellow liquid[2][3] | Colorless to brown clear liquid[7][8] |
| Boiling Point | 50-52 °C @ 1 mmHg[9] | 59-61 °C @ 1 mmHg[6] |
| Density | 0.921 g/mL at 25 °C[9] | 0.967 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.464[9] | n20/D 1.467[6] |
| Flash Point | 70.5 °C (159 °F)[9] | 74 °C (165.2 °F)[6] |
| CAS Number | 13220-33-2[9] | 30727-14-1[5][6] |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis of 1-methyl-3-pyrrolidinol and a general method for evaluating the biological activity of such compounds.
Synthesis of 1-Methyl-3-pyrrolidinol
This protocol is adapted from a common synthetic route involving the cyclization of 1,4-dichloro-2-butanol with methylamine.[3][10]
Materials:
-
1,4-dichloro-2-butanol
-
40 wt% aqueous solution of methylamine
-
Sodium hydroxide
-
Ethanol
-
Anhydrous magnesium sulfate
-
500 mL four-necked flask
-
Autoclave
-
Standard glassware for filtration, extraction, and distillation
Procedure:
-
Charge a 500 mL four-necked flask with 250 g of a 40 wt% aqueous solution of methylamine and cool to 10 °C in an ice-water bath.
-
While stirring, add 102 g of 1,4-dichloro-2-butanol dropwise, maintaining the temperature below 15 °C.
-
Transfer the reaction mixture to a 500 mL autoclave. Seal the vessel and pressurize it to 1.0 ± 0.1 MPa.
-
Heat the mixture to 120 ± 2 °C and stir for approximately 10 hours, monitoring the disappearance of the starting material by Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and discharge the contents.
-
Batchwise, add 110 g of solid sodium hydroxide, controlling the temperature below 50 °C. A large amount of methylamine gas will be released, and a white solid will precipitate. Stir for 1 hour.
-
Filter the mixture and separate the layers of the filtrate.
-
To the upper organic phase, add 100 mL of ethanol and 18 g of anhydrous magnesium sulfate. Stir for 2-3 hours.
-
Filter the mixture and concentrate the filtrate in vacuo to obtain a yellow, transparent, oily liquid.
-
Purify the crude product by vacuum distillation to yield colorless and transparent 1-methyl-3-pyrrolidinol. (Expected yield: ~65%, Purity by HPLC: ~99%).[10]
General Protocol for In Vitro Biological Activity Screening
This protocol outlines a general workflow for assessing the potential biological activity of N-alkyl-3-pyrrolidinol derivatives, such as cytotoxicity and receptor binding, which are common starting points in drug discovery.
1. Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (1-methyl-3-pyrrolidinol and 1-ethyl-3-pyrrolidinol) in the appropriate cell culture medium. Treat the cells with these dilutions and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
2. Receptor Binding Assay (Hypothetical Target: Muscarinic Acetylcholine Receptor):
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the target receptor (e.g., CHO cells expressing the M1 muscarinic receptor).
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compounds.
-
Incubation: Incubate the mixture at room temperature to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the inhibition constant (Ki) for each compound by analyzing the competitive binding curves.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and a hypothetical signaling pathway for which these compounds could be investigated.
Caption: Synthetic Workflow for N-Alkyl-3-Pyrrolidinols
Caption: Hypothetical Signaling Pathway Interaction
Conclusion
This guide provides a foundational comparison between 1-methyl-3-pyrrolidinol and 1-ethyl-3-pyrrolidinol, highlighting their key physicochemical differences and outlining standardized synthetic and analytical protocols. The data indicates that increasing the N-alkyl chain from methyl to ethyl results in a modest increase in molecular weight, boiling point, density, and flash point. These differences, while seemingly small, can have significant implications for reaction kinetics, solubility, and biological interactions. The provided protocols offer a starting point for the synthesis and evaluation of these and other related pyrrolidinol derivatives. The visualizations serve to simplify complex workflows and conceptual pathways, providing a clear and accessible resource for researchers in the field of drug discovery and development. Further experimental investigation into the comparative biological activities of these compounds is warranted to fully elucidate their structure-activity relationships.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Methyl-3-pyrrolidinol | 13220-33-2 [chemicalbook.com]
- 4. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethyl-3-pyrrolidinol | 30727-14-1 | FBA72714 | Biosynth [biosynth.com]
- 6. 1-Ethyl-3-pyrrolidinol 97 30727-14-1 [sigmaaldrich.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. 1-Methyl-3-pyrrolidinol CAS#: 13220-33-2 [amp.chemicalbook.com]
- 10. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
Peer-Reviewed Validation of 3-ethenyl-1-methylpyrrolidin-3-ol's Therapeutic Potential: A Review of Available Literature
A comprehensive search of peer-reviewed scientific literature reveals a significant lack of data on the therapeutic potential of the specific compound 3-ethenyl-1-methylpyrrolidin-3-ol. While the broader class of substituted pyrrolidines has been a subject of medicinal chemistry research, published studies focusing on the efficacy, mechanism of action, and comparative performance of this particular molecule are not currently available in the public domain.
Our investigation into the therapeutic validation of this compound did not yield any peer-reviewed articles containing experimental data on its biological activity, clinical trials, or comparisons with other therapeutic alternatives. The existing scientific and patent literature primarily details the synthesis and chemical properties of related compounds, most notably 1-methyl-3-pyrrolidinol and other substituted pyrrolidine derivatives. These documents focus on the chemical synthesis processes rather than the therapeutic applications of the resulting compounds.
The pyrrolidine scaffold is a common motif in many biologically active compounds, and various derivatives are being explored for a range of therapeutic areas.[1][2] However, the specific substitution of an ethenyl (vinyl) group at the 3-position of the 1-methylpyrrolidin-3-ol core, as specified in the topic, does not appear in peer-reviewed studies that would allow for a comparative analysis of its therapeutic potential.
Due to the absence of quantitative data from preclinical or clinical studies, it is not possible to construct the requested comparison guides, including data tables and detailed experimental protocols. The creation of such a guide requires a foundation of published, peer-reviewed experimental results to ensure objectivity and accuracy.
Similarly, the mandatory visualization of signaling pathways or experimental workflows using Graphviz cannot be fulfilled without established mechanisms of action or experimental designs from the scientific literature.
References
Safety Operating Guide
Navigating the Disposal of 3-ethenyl-1-methylpyrrolidin-3-ol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 3-ethenyl-1-methylpyrrolidin-3-ol, a comprehensive understanding of its hazardous properties and the corresponding disposal procedures is paramount. This guide provides essential, immediate safety and logistical information to ensure the safe handling and disposal of this compound.
It is important to note that a specific Safety Data Sheet (SDS) for this compound was not found. Therefore, the following guidance is based on the hazardous properties of structurally similar compounds, such as 1-methylpyrrolidine and 1-methyl-3-pyrrolidinol. [1][2][3] Due to the potential for significant hazards, all waste must be managed in strict accordance with local, regional, and national regulations.
Hazard Profile and Safety Precautions
Based on analogous compounds, this compound is anticipated to be a hazardous substance with multiple risk factors. The primary hazards include:
-
Flammability: Likely to be a combustible or highly flammable liquid.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical equipment and non-sparking tools.
-
Toxicity: May be toxic or harmful if swallowed, inhaled, or in contact with skin.[3]
-
Corrosivity: May cause severe skin burns and eye damage.[2]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), and wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: A NIOSH-approved respirator may be required, especially in poorly ventilated areas or when generating vapors or aerosols.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Emergency Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill Cleanup:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, absorb the chemical with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Proper Disposal Protocol
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Adherence to all applicable federal, state, and local regulations is non-negotiable.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
-
Containerization:
-
Use only approved, properly labeled hazardous waste containers.
-
The container must be compatible with the chemical, in good condition, and securely sealed to prevent leaks.
-
The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Documentation:
-
Maintain a hazardous waste log, accurately recording the amount of waste generated and the date of accumulation.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the complete chemical name and any available hazard information.
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes key hazard classifications for a similar compound, 1-Methylpyrrolidine, as per the Globally Harmonized System (GHS).[2] This information should be used as a precautionary guide.
| Hazard Classification | Category |
| Flammable liquids | Category 2 |
| Acute toxicity, Oral | Category 3 |
| Acute toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 1A |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Short-term (acute) aquatic hazard | Category 2 |
| Long-term (chronic) aquatic hazard | Category 2 |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling 3-Ethenyl-1-Methylpyrrolidin-3-ol
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-ethenyl-1-methylpyrrolidin-3-ol. The procedural guidance herein is intended to answer specific operational questions, ensuring safe laboratory practices and responsible chemical management.
I. Personal Protective Equipment (PPE)
The handling of this compound, presumed to be a hazardous chemical based on analogous compounds, necessitates stringent adherence to personal protective equipment protocols. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin contact.[1] |
| Eyes/Face | Safety glasses with side shields or goggles; face shield | Use eye protection to guard against splashes. A face shield is recommended when there is a greater risk of splashing.[1] |
| Body | Protective clothing; lab coat | Wear protective clothing to prevent skin exposure.[1] A lab coat should be worn at all times. |
| Respiratory | Type ABEK (EN14387) respirator filter or equivalent | A respirator is required when vapors or aerosols are generated. Use only outdoors or in a well-ventilated area. |
II. Safe Handling and Operational Plan
Safe handling of this compound requires a controlled environment and strict adherence to established protocols to minimize exposure and risk.
A. Engineering Controls and Ventilation:
-
Work under a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Ground and bond containers and receiving equipment to prevent static discharge.
B. General Handling Precautions:
-
Avoid breathing mist, vapors, or aerosols.
-
Do not get in eyes, on skin, or on clothing.
-
Wash hands thoroughly after handling.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
Do not eat, drink, or smoke when using this product.
C. Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a cool place.[1]
-
Keep away from heat, sparks, and flame.[2]
-
Store in a corrosives area.[2]
-
Store in a flammables area.[2]
III. Emergency Procedures
Immediate and appropriate response is critical in the event of an emergency.
| Emergency Situation | Procedural Steps |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2] Water may be ineffective.[1] |
IV. Disposal Plan
All waste materials must be disposed of in accordance with local, regional, and national regulations.
-
Chemical Waste: Dispose of this material and its container to a hazardous or special waste collection point. Do not allow to enter drains or waterways.
-
Contaminated Packaging: Dispose of as unused product.
V. Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
